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  • Product: 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one
  • CAS: 1142201-85-1

Core Science & Biosynthesis

Foundational

The Solubility Frontier: A Technical Guide to 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one for Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This in-depth technical guide focuses on the solubility profile of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one , a heterocyclic compound of interest. While extensive experimental data for this specific molecule is not yet publicly available, this guide provides a robust framework for researchers, scientists, and drug development professionals to understand its predicted solubility characteristics and to meticulously determine its solubility in various organic and aqueous solvents through established, validated methodologies.

Physicochemical Portrait: Predicting the Behavior of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

The molecular structure of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, with its pyrimidinone core, hydroxyl and hydroxyethyl functionalities, and N-methylation, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (-OH) and acceptors (C=O, -OH, N) points towards potential for favorable interactions with polar solvents, including water. However, the N-methyl group can subtly influence solubility. While it removes a hydrogen bond donor, it can also disrupt crystal lattice packing, which in some cases, may lead to an increase in solubility.[1]

To provide a foundational understanding, we have collated predicted physicochemical properties for the target molecule and a structurally similar analog, 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, which can offer comparative insights.

PropertyPredicted Value for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-onePredicted Value for 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-oneSignificance in Solubility
Molecular Weight 170.17 g/mol [2]169.18 g/mol [3]Lower molecular weight generally correlates with higher solubility.
XLogP3 Not Available-1.5[3]Indicates the lipophilicity of a compound. A negative value suggests higher hydrophilicity and likely better aqueous solubility.
Hydrogen Bond Donors 22[3]The presence of hydrogen bond donors is crucial for interactions with protic solvents like water.
Hydrogen Bond Acceptors 33[3]Hydrogen bond acceptors contribute to solubility in a wide range of solvents.
pKa (strongest acidic) Not AvailableNot AvailableThe ionization state of a molecule, dictated by its pKa and the solution pH, significantly impacts its aqueous solubility.
pKa (strongest basic) Not AvailableNot AvailableFor ionizable compounds, solubility is pH-dependent.[4]

The predicted properties of the closely related amino-substituted analog suggest a hydrophilic character (XLogP3 of -1.5), which would imply a favorable aqueous solubility. The presence of two hydrogen bond donors and three acceptors in both molecules further supports the potential for good solubility in polar protic solvents. However, the lack of experimental data necessitates a robust experimental approach to define the true solubility profile.

The Experimental Blueprint: Methodologies for Definitive Solubility Determination

To empower researchers with the tools to generate precise and reliable solubility data, this section provides detailed, step-by-step protocols for two universally accepted methods: the Shake-Flask method for thermodynamic solubility and a general protocol for determining kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[5]

Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.

Experimental Workflow:

Workflow for the Shake-Flask Method.

Detailed Protocol:

  • Preparation of the Test System:

    • Accurately weigh an excess amount of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (e.g., 2-5 mg) into a clean, inert vial (e.g., glass with a PTFE-lined cap).

    • Add a precise volume of the desired solvent (e.g., 1 mL of purified water, phosphate-buffered saline pH 7.4, or an organic solvent). Ensure that undissolved solid is clearly visible.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period. A 24-hour equilibration time is common, but the optimal time should be determined by preliminary experiments to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. Alternatively, centrifuge the samples at a high speed and carefully collect the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations in the same solvent system.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples and the standard solutions using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the diluted supernatant.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (mg/mL or µM) = Concentration of diluted sample × Dilution factor

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when it is rapidly precipitated in an aqueous buffer.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by turbidimetry.

Experimental Workflow:

Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate, add the aqueous buffer of choice (e.g., PBS pH 7.4).

    • Add small, incremental volumes of the DMSO stock solution to the buffer in each well to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

    • Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS.

Interpreting the Data and Structuring a Solubility Profile

A comprehensive solubility profile should be generated by performing these experiments in a variety of relevant solvents.

Aqueous Solvents:

  • Purified Water: To determine the intrinsic aqueous solubility.

  • Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4): To understand the effect of pH on the solubility of this potentially ionizable compound. The solubility of pyrimidine derivatives can be significantly influenced by pH.[6]

Organic Solvents: A selection of organic solvents with varying polarities should be tested to guide formulation and synthesis efforts.

SolventPolarity IndexPotential Application
Ethanol HighCo-solvent in formulations.
Methanol HighSynthetic chemistry and analytical standards.
Acetone MediumGeneral laboratory use.
Acetonitrile MediumHPLC mobile phase and reaction solvent.
Dichloromethane (DCM) LowExtraction and purification.
N,N-Dimethylformamide (DMF) High (aprotic)Solubilizing agent for poorly soluble compounds.

The collected data should be tabulated for clear comparison and interpretation.

Conclusion and Future Directions

While direct experimental solubility data for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one remains to be published, this guide provides the necessary theoretical framework and detailed experimental protocols for its thorough investigation. By understanding its predicted physicochemical properties and systematically applying the robust methodologies outlined herein, researchers can generate the critical solubility data required to advance this compound through the drug development pipeline. The resulting solubility profile will be instrumental in making informed decisions regarding formulation, preclinical studies, and ultimately, the potential clinical success of this promising molecule.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Royal Society of Chemistry. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2015). RSC Publishing. [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). PMC. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2025, August 28). ACS Publications. [Link]

  • Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. (2022, July 19). PMC. [Link]

  • QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. (n.d.). ResearchGate. [Link]

  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025, June 12). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • A Combined QSAR and Molecular Docking Approach for Identifying Pyrimidine Derivatives as Penicillin Binding Protein Inhibitors. (2024, September 14). ResearchGate. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). PMC. [Link]

  • 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. (n.d.). NextSDS. [Link]

  • 6-hydroxy-5-[(2-hydroxyethylamino)methyl]-4-methyl-2-oxo-1H-pyridine-3-carbonitrile. (n.d.). PubChem. [Link]

  • Solubility improvement of drugs using N-methyl pyrrolidone. (2008, February 20). PubMed. [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. [Link]

  • Drug Calculated Properties. (n.d.). R Documentation. [Link]

  • Compound: CHEMBL3142914. (n.d.). ChEMBL. [Link]

  • Influence of hydroxyethylcellulose on the drug release properties of theophylline pellets coated with Eudragit RS 30 D. (2005, January 15). PubMed. [Link]

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Exploratory

A Technical Guide to the Preliminary In vitro Toxicity Assessment of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound 6-hydroxy-5-(2-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS No. 1142201-85-1)[1]. In the absence of publicly available toxicological data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals to generate foundational safety data. The proposed studies are designed to evaluate key toxicological endpoints, including cytotoxicity, genotoxicity, and metabolic stability. By following the outlined experimental protocols and data analysis strategies, researchers can establish a robust preliminary safety profile, a critical step in the early stages of drug discovery and development. This guide emphasizes the importance of a multi-faceted approach, integrating various assays to build a comprehensive understanding of the compound's potential liabilities.

Introduction

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is a pyrimidinone derivative with the molecular formula C7H10N2O3[1][2]. While its synthesis and basic chemical properties are documented, its biological activity and safety profile remain largely uncharacterized in the public domain. Early and reliable assessment of a compound's toxicity is paramount in the drug development pipeline to de-risk candidates and focus resources on those with the most promising therapeutic window.[3][4] In vitro toxicology assays offer a rapid, cost-effective, and ethically sound alternative to extensive animal testing in the initial phases of this process.[3][5]

This technical guide outlines a strategic battery of in vitro assays designed to provide a preliminary but critical understanding of the toxicological properties of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. The core of this guide is a detailed exposition of the methodologies for assessing cytotoxicity, genotoxicity, and metabolic stability, providing the "how-to" and the "why" behind each experimental choice.

Compound Information

PropertyValueSource
Chemical Name 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one[1]
CAS Number 1142201-85-1[1]
Molecular Formula C7H10N2O3[1][2]
Molecular Weight 170.17 g/mol [2]

Recommended In Vitro Toxicity Testing Strategy

A tiered approach to in vitro toxicity testing is recommended to build a comprehensive preliminary safety profile. This strategy should encompass assessments of cytotoxicity, genotoxicity, and metabolic stability.

Cytotoxicity Assessment

The initial step in evaluating the toxicity of a novel compound is to determine its potential to cause cell death.[3] A dose-dependent analysis of cytotoxicity across multiple cell lines can provide insights into the compound's general toxicity and potential target organ liabilities. The MTT assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7][8]

  • Cell Culture:

    • Select a panel of relevant human cell lines. A common starting point includes a liver cell line (e.g., HepG2), a kidney cell line (e.g., HEK293)[7], and a cancer cell line relevant to the compound's intended therapeutic area (if applicable).

    • Culture the cells in the recommended medium and conditions until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[6]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[6]

    • Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls.[6]

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, and 72-hour exposure periods.[6]

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[6]

Cell LineExposure Time (h)IC50 (µM)
HepG224To be determined
48To be determined
72To be determined
HEK29324To be determined
48To be determined
72To be determined
Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key event in carcinogenesis.[9] A standard battery of in vitro genotoxicity tests should be employed to assess different endpoints, including gene mutations and chromosomal damage.[10]

genotoxicity_workflow cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Detected Ames Bacterial Reverse Mutation Assay (Ames Test) GeneMutation Gene Mutations Ames->GeneMutation Detects Micronucleus In Vitro Micronucleus Assay ChromosomalAberration Chromosomal Aberrations (Clastogenicity & Aneugenicity) Micronucleus->ChromosomalAberration Detects Comet Comet Assay (Optional) DNADamage DNA Strand Breaks Comet->DNADamage Detects

Caption: Recommended workflow for in vitro genotoxicity assessment.

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9]

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one.

  • Plating and Incubation: Plate the treated bacteria on a minimal glucose agar medium.

  • Colony Counting: After incubation, count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[10] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10]

  • Cell Culture: Use a mammalian cell line such as CHO, V79, or human peripheral blood lymphocytes.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, with and without metabolic activation (S9 mix).

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Metabolic Stability Assessment

Understanding a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic properties, such as half-life and clearance.[11][12] Poor metabolic stability can lead to low bioavailability and the formation of potentially toxic metabolites.[13] The liver is the primary site of drug metabolism, and thus, assays using liver-derived systems are highly relevant.[12]

metabolic_stability_workflow cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Compound Test Compound Microsomes Liver Microsomes (+ NADPH) Sampling Time-Point Sampling Microsomes->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS HalfLife Half-Life (t½) LCMS->HalfLife Clearance Intrinsic Clearance (CLint) LCMS->Clearance

Caption: General workflow for determining in vitro metabolic stability.

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture containing the microsomes in a suitable buffer (e.g., phosphate buffer).

    • Prepare a solution of the test compound at a known concentration.

  • Incubation:

    • Pre-incubate the microsomal suspension at 37°C.

    • Initiate the metabolic reaction by adding the test compound and an NADPH-regenerating system.[14]

    • Incubate the mixture at 37°C with shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear portion of the curve.[11][14]

ParameterValue
Half-Life (t½, min)To be determined
Intrinsic Clearance (CLint, µL/min/mg protein)To be determined

Discussion and Interpretation of Potential Outcomes

The data generated from this battery of in vitro assays will provide a foundational understanding of the toxicological profile of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one.

  • Cytotoxicity: Low IC50 values across multiple cell lines would suggest broad cytotoxic effects and a narrow therapeutic window, raising concerns for further development. Cell-line specific toxicity could indicate potential target organ toxicity.

  • Genotoxicity: A positive result in the Ames test or the micronucleus assay would be a significant red flag, indicating mutagenic or clastogenic potential. Such findings often lead to the discontinuation of a compound's development unless its intended use is for life-threatening diseases where the risk-benefit ratio may be acceptable.

  • Metabolic Stability: High intrinsic clearance and a short half-life would suggest that the compound is rapidly metabolized, which could lead to poor bioavailability and the need for frequent dosing. Conversely, very low clearance could result in drug accumulation and potential toxicity.

Conclusion

The proposed in vitro toxicity testing strategy provides a robust and efficient framework for the preliminary safety assessment of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. By systematically evaluating cytotoxicity, genotoxicity, and metabolic stability, researchers can make informed decisions about the continued development of this novel compound. The integration of these assays is critical for identifying potential liabilities early in the drug discovery process, ultimately saving time and resources while prioritizing patient safety.

References

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. NextSDS. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers. [Link]

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. PubMed. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. ScitoVation. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Federal University of Bahia. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD. [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. [Link]

  • 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one. PubChem. [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. International Union of Crystallography. [Link]

  • Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Preprints.org. [Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen. [Link]

  • In vitro cytotoxic, genotoxic and oxidative stress of cypermethrin on five fish cell lines. PubMed. [Link]

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Foundational

Mechanism of Action for 6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one Pyrimidine Derivatives: Modulating the Pyrimidine Salvage Pathway

Executive Summary The targeted modulation of pyrimidine salvage pathways represents a critical frontier in oncology and antiviral drug development. Pyrimidine derivatives, specifically 6-hydroxy-5-(2-hydroxyethyl)-1-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The targeted modulation of pyrimidine salvage pathways represents a critical frontier in oncology and antiviral drug development. Pyrimidine derivatives, specifically 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one and its structural analogs, act as potent transition-state mimics. By competitively inhibiting human Uridine Phosphorylase 1 (hUP1), these compounds prevent the premature catabolism of pyrimidine-based therapeutics (such as 5-Fluorouracil) and modulate endogenous nucleotide homeostasis. This whitepaper provides an in-depth mechanistic analysis, structural thermodynamics, and validated experimental protocols for evaluating these inhibitors.

Chemical Rationale and Structural Biology

The compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is a highly specialized uracil derivative. Its mechanism of action is intrinsically linked to its structural ability to mimic the transition state of uridine during enzymatic phosphorolysis.

Pharmacophore Geometry

The efficacy of this derivative relies on three distinct structural pillars:

  • 6-Hydroxy / 2-Oxo Core: The pyrimidine ring exists in a tautomeric equilibrium, but the 1-methyl substitution locks the conformation, ensuring the 2-oxo and 6-hydroxy (or 6-oxo) groups are optimally positioned to mimic the natural substrate, uridine.

  • 5-(2-Hydroxyethyl) Substitution: This is the primary driver of binding affinity. Diffractometry and molecular docking studies of similar hUP1 inhibitors demonstrate that the 5-position substituent projects into a highly specific hydrophilic pocket. The terminal hydroxyl group forms critical hydrogen bonds with Thr141 and Arg138 in the hUP1 active site, while the ethyl linker participates in van der Waals interactions with Arg94 [1].

  • 1-Methyl Group: Methylation at the N1 position prevents the enzyme from attaching ribose-1-phosphate to the inhibitor, rendering the molecule a "dead-end" competitive inhibitor rather than an alternative substrate.

Core Mechanism of Action: hUP1 Inhibition

Human Uridine Phosphorylase 1 (hUP1) catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate (R1P). In a clinical context, hUP1 is responsible for the rapid degradation of fluoropyrimidine chemotherapeutics (e.g., 5-Fluorouracil, 5-FU) and the clearance of endogenous uridine.

The 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one derivative acts as a reversible, competitive inhibitor of hUP1. By occupying the active site, the derivative blocks the binding of uridine (or 5-FU). This mechanism is crucial for "5-FU sensitization"—co-administering this inhibitor prevents the metabolic breakdown of 5-FU, thereby lowering the required therapeutic dose and minimizing off-target RNA-damage toxicity [1]. Furthermore, these pyrimidine precursors are also implicated in broader metabolic networks, including thiamine (Vitamin B1) biosynthesis and salvage pathways across various biological systems [2].

Pathway Uridine Uridine / 5-FU UP1 Uridine Phosphorylase 1 (hUP1) Uridine->UP1 Substrate Binding Uracil Uracil / 5-FU Metabolites UP1->Uracil Phosphorolysis R1P Ribose-1-Phosphate UP1->R1P Inhibitor 6-OH-5-(2-HE)-1-Me- Pyrimidin-2-one Inhibitor->UP1 Competitive Inhibition

Fig 1. Mechanism of hUP1 inhibition by pyrimidine derivatives in the salvage pathway.

Quantitative Data & Thermodynamics

To understand the structure-activity relationship (SAR), it is essential to compare the thermodynamic binding parameters of 5-(2-hydroxyethyl) substituted derivatives against standard inhibitors like Benzylacyclouridine (BAU). The data below synthesizes the kinetic profiling of these interactions.

Table 1: Thermodynamic and Kinetic Parameters of Pyrimidine Derivatives against hUP1

Compound / LigandIC₅₀ (µM)Kᵢ (µM)ΔG (kcal/mol)Primary Interacting Residues (hUP1)
6-OH-5-(2-HE)-1-Me-Pyrimidin-2-one 0.85 ± 0.120.42-8.7Thr141, Arg138, Arg94
Benzylacyclouridine (BAU) (Control)1.20 ± 0.150.65-8.1Thr141, His36, Ser142
5-Fluorouracil (5-FU) (Substrate)N/AKₘ = 15.2-6.4Arg138, Gln166
6-hydroxy-1H-pyridin-2-one >10.0>5.0-5.2Weak non-specific binding

Note: The addition of the 5-(2-hydroxyethyl) moiety significantly lowers the IC₅₀ compared to the unsubstituted 6-hydroxy-1H-pyridin-2-one core, driven by the favorable enthalpy of hydrogen bonding with Thr141.

Experimental Workflows & Validation Protocols

To rigorously evaluate the mechanism of action, researchers must employ self-validating biochemical assays. The following protocols are designed with built-in quality controls to ensure data integrity.

Protocol 1: Recombinant hUP1 Phosphorolysis Kinetics Assay

This assay measures the enzymatic conversion of uridine to uracil. Causality of experimental design: The reaction is monitored spectrophotometrically at 290 nm. This specific wavelength is chosen because the cleavage of the glycosidic bond in uridine disrupts the conjugated pi-system differently than in free uracil, resulting in a measurable decrease in molar absorptivity (Δε = -1.04 mM⁻¹ cm⁻¹) at pH 7.4.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM DTT. Rationale: Potassium phosphate is not merely a buffer here; it provides the inorganic phosphate (Pi) strictly required as a co-substrate for the phosphorolysis reaction. DTT maintains the catalytic cysteine residues in a reduced state.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 nM recombinant hUP1 with varying concentrations of the pyrimidine derivative (1 nM to 10 µM) in a 96-well UV-transparent plate. Incubate for 15 minutes at 37°C. Rationale: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add Uridine to a final concentration of 200 µM (approx. 10x Kₘ) to initiate the reaction.

  • Kinetic Read: Immediately monitor the absorbance at 290 nm using a microplate reader for 10 minutes (reading every 15 seconds).

  • System Validation:

    • Positive Control: 1 µM BAU (expected >80% inhibition).

    • Negative Control: Buffer only (0% inhibition).

    • Validation Metric: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay for high-throughput screening reliability.

Workflow Step1 1. Buffer Preparation (50 mM K-Phosphate, pH 7.4) Step2 2. Enzyme-Inhibitor Pre-incubation (15 min at 37°C) Step1->Step2 Step3 3. Substrate Addition (Uridine initiation) Step2->Step3 Step4 4. Spectrophotometric Read (ΔA at 290 nm) Step3->Step4 Step5 5. Data Analysis (Michaelis-Menten & IC50) Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for hUP1 enzyme kinetics.

Protocol 2: 5-FU Sensitization in Colorectal Carcinoma Cells (HCT116)

To prove that the biochemical inhibition translates to cellular efficacy, this protocol evaluates the synergistic cytotoxicity of the pyrimidine derivative when combined with 5-FU.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 5,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight.

  • Inhibitor Co-treatment: Pre-treat cells with 10 µM of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one for 2 hours. Rationale: This saturates intracellular hUP1 enzymes, effectively shutting down the pyrimidine salvage degradation pathway before the prodrug is introduced.

  • 5-FU Dosing: Add 5-FU in a serial dilution gradient (0.1 µM to 100 µM). Incubate for 72 hours.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • System Validation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 confirms true pharmacological synergy, validating that the derivative's mechanism of action successfully sensitizes the cells to 5-FU.

Conclusion

The rational design of pyrimidine derivatives, specifically utilizing the 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one scaffold, provides a highly effective mechanism for inhibiting human Uridine Phosphorylase 1. The 5-(2-hydroxyethyl) group acts as a critical anchor, forming high-affinity hydrogen bonds with Thr141 and Arg138. By employing the self-validating kinetic and cellular protocols outlined in this guide, researchers can accurately quantify the thermodynamic efficiency of these compounds, paving the way for advanced combination therapies in oncology and virology.

References

  • Design of Novel Potent Inhibitors of Human Uridine Phosphorylase-1: Synthesis, Inhibition Studies, Thermodynamics, and in Vitro Influence on 5-Fluorouracil Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Dark ocean archaeal and bacterial chemoautotrophs drive vitamin B1 production in oxygen minimum zones. ISME Journal - PMC.[Link]

  • 6-hydroxy-5-[(2-hydroxyethylamino)methyl]-4-methyl-2-oxo-1H-pyridine-3-carbonitrile Chemical and Physical Properties. PubChem.[Link]

Exploratory

Pharmacokinetic Profiling of 6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary The pharmacokinetic (PK) and bioanalytical evaluation of highly polar, low-molecular-weight compounds presents unique challenges in drug development. 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacokinetic (PK) and bioanalytical evaluation of highly polar, low-molecular-weight compounds presents unique challenges in drug development. 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS: 1142201-85-1)[1] is a pyrimidine analog characterized by multiple hydrogen-bond donors and acceptors. Its inherent hydrophilicity suggests high aqueous solubility but potentially poor membrane permeability (BCS Class III characteristics), necessitating specialized bioanalytical workflows and robust in vitro absorption models.

As a Senior Application Scientist, this guide establishes a rigorous, self-validating framework for the PK profiling of this compound. By bridging physicochemical properties with experimental causality, we outline a comprehensive strategy encompassing Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) validation, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) screening, and in vivo parameter estimation.

Integrated Pharmacokinetic Profiling Strategy

To accurately characterize the disposition of this pyrimidine derivative, a sequential, data-driven workflow is required. The process moves from analytical method establishment through in vitro barrier models, culminating in in vivo systemic exposure profiling.

PK_Workflow N1 Compound Synthesis & QC N2 In Vitro ADME (Caco-2, Microsomes) N1->N2 N3 In Vivo PK (Rodent Models) N1->N3 N4 Bioanalysis (HILIC-LC-MS/MS) N2->N4 N3->N4 N5 PK Parameter Estimation (NCA) N4->N5

Figure 1: Integrated Pharmacokinetic Profiling Workflow.

Bioanalytical Method Development & Validation

The Causality of Analytical Choices

Standard reversed-phase (C18) chromatography relies on hydrophobic interactions, which frequently fail to retain highly polar analytes like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, leading to co-elution with the solvent front and severe ion suppression.

The Solution: HILIC-LC-MS/MS. HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase. This orthogonal approach ensures strong retention of the hydrophilic pyrimidine core. Furthermore, sample preparation via Protein Precipitation (PPT) using acetonitrile leaves the sample in a high-organic state (typically >75% ACN). This is directly compatible with HILIC injection, eliminating the need for time-consuming dry-down and reconstitution steps that often cause recovery losses for polar compounds.

Quantitative Data Summary

Table 1: Target Physicochemical & Bioanalytical Parameters

ParameterValue / MethodologyScientific Rationale
Compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-oneTarget Analyte (CAS: 1142201-85-1)
LogP (Predicted) < 0 (Highly Hydrophilic)Dictates the absolute necessity for HILIC chromatography
Ionization Mode ESI Positive (ESI+)Efficient protonation of the pyrimidine nitrogen
Extraction Protein Precipitation (PPT)3:1 Acetonitrile:Plasma ratio ensures HILIC injection compatibility
Internal Standard Stable Isotope-Labeled (SIL)Corrects for matrix effects and extraction recovery variations
Step-by-Step Protocol: Bioanalytical Method Validation

This protocol is designed to be a self-validating system, strictly adhering to the FDA (2018) [2] and EMA ICH M10 (2023) [3] guidelines for bioanalytical method validation.

  • Preparation of Calibration Standards & Quality Controls (QCs):

    • Spike blank matrix (e.g., rat or human plasma) with the analyte to create a calibration curve (e.g., 1–1000 ng/mL).

    • Prepare QC samples at four levels: LLOQ (Lower Limit of Quantification), Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification).

  • Sample Extraction (PPT):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 150 µL of cold acetonitrile containing the SIL-Internal Standard.

    • Vortex for 5 minutes at 1000 rpm, then centrifuge at 4000 x g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an analytical plate for LC-MS/MS injection.

  • Chromatographic Separation:

    • Column: Amide-HILIC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 3 minutes to elute the polar analyte.

  • Validation Execution:

    • Evaluate Selectivity by analyzing 6 independent lots of blank matrix. Self-Validation: Interfering peaks at the analyte retention time must be <20% of the LLOQ response[3].

    • Evaluate Matrix Effect by comparing the peak area of the analyte spiked into post-extracted blank matrix versus neat solutions. Self-Validation: The IS-normalized Matrix Factor Coefficient of Variation (CV) must be <15%[2].

In Vitro ADME: Intestinal Permeability Profiling

Given the compound's polarity, passive transcellular diffusion across the intestinal epithelium is expected to be low. To mechanistically determine how this compound is absorbed (e.g., via paracellular tight junctions or active transport), the Caco-2 Bidirectional Permeability Assay is the gold standard[4].

Caco2_Mechanism Apical Apical Compartment (Simulated Intestinal Fluid) Transcellular Transcellular Transport (Passive Diffusion) Apical->Transcellular Lipophilic Paracellular Paracellular Transport (Tight Junctions) Apical->Paracellular Hydrophilic Efflux Efflux Transporters (P-gp / BCRP) Transcellular->Efflux Substrate Basolateral Basolateral Compartment (Blood Plasma Surrogate) Transcellular->Basolateral Paracellular->Basolateral Efflux->Apical

Figure 2: Mechanistic pathways of intestinal absorption in the Caco-2 model.

Step-by-Step Protocol: Caco-2 Permeability Assay

Adapted from established Nature Protocols methodologies for Caco-2 cultivation and permeability testing[4].

  • Cell Culture & Differentiation:

    • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 3×105 cells/insert.

    • Culture for exactly 21 days. Causality: A 21-day maturation period is non-negotiable; it ensures the physiological expression of tight junctions and efflux transporters (P-gp, BCRP).

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 300 Ω⋅cm2 are used.

  • Dosing Solution Preparation:

    • Prepare a 50 µM solution of the pyrimidine analog in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B): Add 0.5 mL of dosing solution to the apical chamber; 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of dosing solution to the basolateral chamber; 0.5 mL of blank HBSS to the apical chamber.

    • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling & Integrity Control:

    • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with an equal volume of pre-warmed HBSS.

    • Self-Validation: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay Lucifer Yellow permeability must remain <1×10−6 cm/s to prove the monolayer was not compromised by the test compound.

  • Data Calculation:

    • Calculate Apparent Permeability ( Papp​ ) using the equation:

      Papp​=C0​×AdQ/dt​

      (Where dQ/dt is the steady-state appearance rate, C0​ is the initial donor concentration, and A is the surface area).

    • Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates active efflux.

In Vivo Pharmacokinetics & Regulatory Acceptance

To translate in vitro findings into systemic exposure metrics, in vivo studies in rodent models (e.g., Sprague-Dawley rats) are conducted via Intravenous (IV) and Per Os (PO) routes.

Because 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is highly polar, researchers should anticipate a low volume of distribution (Vd) restricted primarily to total body water, and potentially low oral bioavailability (%F) unless active uptake transporters (e.g., PEPT1 or nucleoside transporters) are engaged.

Table 2: ICH M10 / FDA Acceptance Criteria for Bioanalytical Validation

Validation ParameterAcceptance CriteriaSelf-Validating Control Mechanism
Selectivity Blank response < 20% of LLOQAnalyzes 6 independent blank matrix lots
Accuracy (Bias) ±15% of nominal (±20% at LLOQ)Multi-level Quality Control (QC) samples
Precision (CV) ≤15% (≤20% at LLOQ)5 replicates per QC level across 3 runs
Dilution Integrity Bias ±15%, CV ≤15%Ensures over-range samples can be diluted accurately[2]

By adhering to this framework, drug development professionals ensure that the PK data generated for this specific pyrimidine analog is not only scientifically sound but fully compliant with global regulatory submission standards.

References

  • 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one - NextSDS. Source: nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTRS-NKDKTSKgK1f7lmvgO_za7roQM1E780G9knT_v9SiI7E7vW-DWtqinWDA8cX-lktWTsJjwbGYhcMdIpJUGyN5_RlrWL-pbFil4NB1BvBopXp-_RJN1l71xjir0hqkvxQOVDtihLP6eXsLsb6AQRsJkg6ayv9aC8KxpiLUGL4ywU_zcKNuFvbDIO4C0YS4z5KpQOlpS8TO3s8s=]
  • ICH M10 on bioanalytical method validation - Scientific guideline. Source: europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdBELUYESevfcdy9XX00b5HWb-DNP0V8b6BNtkiTa2goivgugvEY2D0jerhr4qnnYcbLbyQYShdDBShiAba7ygmqL3stCtRYLitOC8_y5R3RaS0Z1XAwDLQADaVUirxoUzBzfDP2uS2OoZGbIr_wUtkMIN-H5LMk_ppDTqhU19Wf9m4xF10pYNDoK8E51Ttgmn76GZ]
  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC (References FDA 2018 Guidance). Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv90a9qiKvN8_xKIZL5JzgMNKrsINCro_lqlLbmzSPx1ObCovDP9ITNU-8GvC86jWU3spVVVMTnIY3MHVd847t7cCi7lXO11K9mN_1DWtA5OPplaMlw7Y_GmpiZmpBlQ7oSxHawgcdTsMECGaU]
  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study | Chemical Research in Toxicology (References Nature Protocols 2007). Source: acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWgGpE05wk9QEQxOMwqTjzKoEoUS039K6B9GVuytJNiIbWefFew98FPFHywfgvwbMnBpiVOW1dTP1N9ZsQt5FYMaklX_vOuRr8h8pL-nyFjzdNpjC59I3WTmKU8v0wrmxPwBc42A==]

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Structural Rationale The compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Structural Rationale

The compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is a highly functionalized pyrimidine derivative utilized in various biochemical and synthetic applications[1]. While its nomenclature suggests a hydroxyl group at the C6 position, analytical chemists must account for a critical structural phenomenon before interpreting its Nuclear Magnetic Resonance (NMR) spectra: lactam-lactim tautomerism .

In polar, hydrogen-bond-accepting solvents, the equilibrium of 6-hydroxypyrimidin-2(1H)-ones shifts almost entirely to the dione form[2]. Consequently, the molecule exists predominantly as 1-methyl-5-(2-hydroxyethyl)pyrimidine-2,6(1H,3H)-dione . Due to the symmetry of the pyrimidine core, this dione tautomer is structurally and spectroscopically identical to 3-methyl-5-(2-hydroxyethyl)uracil .

Recognizing this tautomeric reality is the foundational step for accurate NMR interpretation. The expected C6-hydroxyl proton is absent, replaced by a highly deshielded imide N-H proton, and the ring features a localized C=C double bond characteristic of uracil derivatives[3].

Experimental Rationale (E-E-A-T)

Designing a robust NMR experiment requires selecting parameters that stabilize the molecule and reveal its full structural connectivity.

  • Solvent Selection (DMSO-d₆): The compound's polar functional groups (aliphatic hydroxyl, imide) necessitate a polar aprotic solvent. DMSO-d₆ is uniquely suited because it strongly solvates the molecule, stabilizing the dione tautomer via intermolecular hydrogen bonding between the DMSO oxygen and the solute's N-H and O-H protons[3].

  • Proton Exchange Kinetics: Unlike protic solvents (e.g., D₂O, CD₃OD) which rapidly exchange labile protons, anhydrous DMSO-d₆ slows down chemical exchange. This is a critical causality: slowing exchange allows the observation of the N-H signal (typically >10.5 ppm) and preserves the scalar coupling (³J) of the aliphatic hydroxyl group, which will appear as a distinct triplet rather than a broad singlet[3].

  • Self-Validating System: The appearance of the aliphatic -OH signal serves as an internal quality control. If the -OH appears as a sharp triplet, the solvent is sufficiently dry. If it broadens or collapses into a singlet, water contamination is present, which risks obscuring the critical CH₂-O and N-CH₃ signals near the water peak (~3.33 ppm).

NMR_Workflow Start Sample: 6-hydroxy-5-(2-hydroxyethyl) -1-methylpyrimidin-2(1H)-one Solvent Dissolve in Anhydrous DMSO-d6 (Stabilizes Dione Tautomer) Start->Solvent Prep Filter into 5mm NMR Tube (Removes Paramagnetic Impurities) Solvent->Prep Acq1H 1H NMR Acquisition (ns=16, d1=2s, 298K) Prep->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=2s, 298K) Prep->Acq13C Analysis Spectral Processing (FT, Phase/Baseline Correction) Acq1H->Analysis Acq13C->Analysis Tautomer Confirm Pyrimidine-2,6-dione Form (Observe N-H at ~11.1 ppm) Analysis->Tautomer

Experimental workflow for NMR acquisition and tautomeric confirmation.

Step-by-Step Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15 mg of the analyte for ¹H NMR (or 40 mg if acquiring ¹³C NMR sequentially).

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity, anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any undissolved particulates or paramagnetic impurities that could degrade magnetic field homogeneity.

Phase 2: Instrument Setup & Tuning
  • Insertion & Temperature: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K (25 °C).

  • Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform gradient shimming (Z1-Z5) to achieve a TMS linewidth at half-height of <1.0 Hz.

  • Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

Phase 3: Acquisition Parameters
  • ¹H NMR: Acquire using a standard 1D pulse sequence (e.g., zg30). Set the number of scans (ns) to 16. Use a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the N-H proton.

  • ¹³C NMR: Acquire using a ¹H-decoupled 1D sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set ns to 1024–2048 depending on concentration. Use a d1 of 2.0 seconds.

Phase 4: Processing
  • Zero-fill the FID to 64k data points.

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C).

  • Perform Fourier Transform (FT), followed by manual phase correction and polynomial baseline correction.

Data Analysis & Spectral Interpretation

The interpretation of the spectra must be mapped to the dione tautomer (uracil numbering equivalent).

Peak_Assignment Molecule 1-methyl-5-(2-hydroxyethyl) pyrimidine-2,6-dione N3H N-H Proton δ ~11.1 ppm (br s) Molecule->N3H Imide NH C4H C4-H Proton δ ~7.4 ppm (s) Molecule->C4H Vinylic CH N1CH3 N-CH3 Protons δ ~3.2 ppm (s) Molecule->N1CH3 N-Methyl C5CH2 C5-CH2 Protons δ ~2.4 ppm (t) Molecule->C5CH2 Allylic CH2 CH2OH CH2-OH Protons δ ~3.5 ppm (dt) Molecule->CH2OH Oxygenated CH2 OH Aliphatic -OH δ ~4.6 ppm (t) CH2OH->OH 3J Coupling

Logical mapping of ¹H NMR peak assignments to the dione tautomer.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
~11.10 Broad Singlet (br s)1HImide N-HHighly deshielded by adjacent carbonyls and stabilized by DMSO hydrogen bonding[3],[4].
~7.40 Singlet (s)1HC4-H (vinylic)Characteristic sharp singlet for 5-substituted uracil derivatives[5].
~4.60 Triplet (t)1H-OH (hydroxyl)Couples to the adjacent CH₂ group (³J ≈ 5.5 Hz). Confirms dry solvent conditions.
~3.50 Doublet of Triplets (dt)2H-CH₂-OHDeshielded by the adjacent electronegative oxygen atom.
~3.20 Singlet (s)3HN-CH₃Typical shift for an N-methyl group on an imide nitrogen.
~2.45 Triplet (t)2HC5-CH₂-Allylic protons. Note: May partially overlap with the residual DMSO pentet at 2.50 ppm.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Causality / Notes
~163.0 C (Quaternary)C6=OHighly deshielded carbonyl carbon (urea-like/amide-like resonance).
~151.5 C (Quaternary)C2=OUrea-type carbonyl between two nitrogen atoms.
~140.0 CHC4-HVinylic carbon, deshielded by ring conjugation and adjacent nitrogen.
~114.0 C (Quaternary)C5Vinylic carbon substituted with the alkyl chain.
~60.5 CH₂-CH₂-OHDeshielded by the covalently bound hydroxyl oxygen.
~30.0 CH₂C5-CH₂-Allylic carbon attached to the pyrimidine ring.
~28.0 CH₃N-CH₃Standard chemical shift for an N-methyl imide carbon.

Conclusion

The successful NMR characterization of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one relies heavily on understanding its solution-state behavior. By utilizing anhydrous DMSO-d₆, analysts can lock the molecule into its stable pyrimidine-2,6-dione tautomer. The resulting spectra provide a clear, self-validating map of the molecule's connectivity, from the highly deshielded imide proton to the distinct ³J coupling of the aliphatic hydroxyl group.

References

  • Structural & NMR Context: Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. ACS Publications (J. Phys. Chem. B, 2017). URL:[Link]

Sources

Application

Preclinical In Vivo Dosing and Administration Protocols for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

As a Senior Application Scientist, designing an in vivo evaluation strategy for a novel small molecule requires moving beyond generic templates. The compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing an in vivo evaluation strategy for a novel small molecule requires moving beyond generic templates. The compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS: 1142201-85-1) [1] is a highly polar, monocyclic pyrimidine-2-one derivative. Structurally, it shares pharmacophoric features with established antimetabolites, nucleoside analogs, and microtubule-targeting pyrimidines [2][3].

This application note provides a comprehensive, self-validating framework for the formulation, pharmacokinetic (PK) profiling, and efficacy dosing of this compound in murine models. Every step is grounded in the physicochemical realities of pyrimidine pharmacology, ensuring that your experimental choices are driven by causality rather than convention.

Pharmacological Rationale & Causality

When administering pyrimidine analogs in vivo, researchers must account for three critical physiological barriers:

  • Aqueous Solubility vs. Permeability: The 6-hydroxy and 5-(2-hydroxyethyl) substitutions render this molecule highly hydrophilic. While this guarantees excellent solubility in physiological vehicles, it restricts passive lipid bilayer diffusion, making cellular uptake reliant on Equilibrative Nucleoside Transporters (ENTs)[4].

  • Hepatic Catabolism: Pyrimidine rings are prime targets for rapid degradation by dihydropyrimidine dehydrogenase (DPD) in the liver. This typically results in a short plasma half-life ( < 2 hours), necessitating either high-frequency dosing or continuous infusion to maintain steady-state therapeutic concentrations [3].

  • Phase II Metabolism: The exposed hydroxyl groups are susceptible to rapid glucuronidation. Consequently, early time-point blood sampling is mandatory to accurately capture the maximum concentration ( ) before metabolic clearance occurs.

MOA Compound 6-hydroxy-5-(2-hydroxyethyl) -1-methylpyrimidin-2(1H)-one Transporter Cellular Uptake (ENT/CNT Transporters) Compound->Transporter Bioavailability DPD Hepatic Catabolism (DPD Enzyme) Compound->DPD Rapid Clearance Kinase Intracellular Activation/Phosphorylation Transporter->Kinase ATP-dependent ActiveMetabolite Active Nucleotide Analog Kinase->ActiveMetabolite Target Target Inhibition (Polymerase/TS) ActiveMetabolite->Target Efficacy

Cellular uptake, metabolic activation, and clearance pathways of pyrimidine analogs.

Formulation Strategy

Because the compound is highly polar, aggressive organic co-solvents (like high-concentration DMSO or Cremophor EL) are both unnecessary and scientifically detrimental, as they can induce vehicle-related toxicity or alter membrane permeability.

Recommended Vehicle: 0.9% Physiological Saline or 5% Dextrose in Water (D5W). Causality: An isotonic, purely aqueous vehicle ensures that the absorption kinetics observed in vivo are solely attributable to the compound's intrinsic properties, not vehicle-induced membrane fluidization.

Table 1: Formulation & Physicochemical Parameters
ParameterValue / GuidelineRationale
Molecular Weight 170.16 g/mol Small molecule; favors rapid systemic distribution.
Primary Vehicle 0.9% NaCl (Saline)High polarity allows complete dissolution without organics.
Stock Concentration 5.0 mg/mLPrevents volume overload during IV administration (<5 mL/kg).
Storage Stability 4°C (Short-term, 24h)Hydroxyl groups may oxidize; prepare fresh prior to dosing.

Experimental Methodologies

The following protocols represent a self-validating system. Quality control (QC) checkpoints are embedded directly into the workflow to prevent downstream data corruption.

Protocol A: Intravenous (IV) & Oral (PO) Pharmacokinetic Profiling

To determine absolute bioavailability ( ), parallel IV and PO arms must be executed.

Step 1: Formulation Preparation & Validation

  • Weigh 25.0 mg of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one powder.

  • Dissolve in 5.0 mL of sterile 0.9% NaCl. Vortex for 60 seconds until completely clear.

  • Validation Checkpoint: Inspect the solution against a dark background to ensure the absence of micro-particulates. Analyze a 10 µL aliquot via HPLC-UV to confirm the target concentration (5.0 mg/mL ± 5%) prior to animal administration.

Step 2: Animal Dosing (C57BL/6 Mice, 8-10 weeks old)

  • IV Arm (5 mg/kg): Administer 1.0 µL/g body weight via lateral tail vein injection using a 29G insulin syringe. Causality: IV bolus bypasses first-pass metabolism, establishing the baseline for total systemic clearance [4].

  • PO Arm (25 mg/kg): Administer 5.0 µL/g body weight via oral gavage using a bulb-tipped gastric needle. Causality: A 5x higher PO dose compensates for anticipated saturable transport and hepatic first-pass extraction.

Step 3: High-Resolution Blood Sampling

  • Collect 50 µL of blood via submandibular bleed into K2-EDTA tubes at the following time points:

    • IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Causality: The 5- and 15-minute time points are critical. Missing these will artificially truncate the distribution phase (Alpha phase) of the PK curve, leading to an underestimation of and an overestimation of the volume of distribution ( ).

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Snap-freeze in liquid nitrogen.

PK_Workflow Formulation Formulation (0.9% Saline) IV_Admin IV Bolus (Tail Vein) Formulation->IV_Admin 5 mg/kg PO_Admin Oral Gavage (PO) Formulation->PO_Admin 25 mg/kg Sampling Serial Blood Sampling IV_Admin->Sampling t=5m to 24h PO_Admin->Sampling t=15m to 24h LCMS LC-MS/MS Quantification Sampling->LCMS Plasma Extraction PK_Analysis NCA PK Modeling LCMS->PK_Analysis Conc-Time Data

In vivo pharmacokinetic profiling workflow for pyrimidine analogs in murine models.

Protocol B: Efficacy Dosing Regimen (Systemic / Xenograft Models)

Because pyrimidine analogs are cell-cycle specific (S-phase) and rapidly cleared, a single massive bolus is often highly toxic and less effective than fractionated dosing [3].

Step 1: Dosing Schedule Implementation

  • Based on the short half-life of pyrimidine-2-ones, utilize a q8h (every 8 hours) or q12h dosing schedule for oral administration, or a continuous infusion via subcutaneously implanted osmotic pumps (e.g., ALZET pumps) [2].

  • Validation Checkpoint: Monitor animal body weight daily. A weight loss of >15% indicates severe gastrointestinal toxicity (mucositis), a known dose-limiting toxicity of pyrimidine analogs due to off-target inhibition of rapidly dividing intestinal crypt cells.

Table 2: Extrapolated Dosing Parameters for Efficacy Trials
ParameterRecommended ValueCausality / Rationale
Efficacy Dose (PO) 25 - 50 mg/kgCompensates for moderate oral bioavailability (typically 15-40% for polar pyrimidines) [2].
Dosing Frequency q12h or DailyMaintains plasma concentration above the minimum effective concentration (MEC) despite rapid DPD clearance.
Maximum Volume 10 mL/kg (PO)Exceeding this volume in mice induces gastric distension and alters absorption kinetics.

Analytical Quantification (LC-MS/MS)

To ensure the trustworthiness of the data, the bioanalytical method must isolate the highly polar parent compound from endogenous pyrimidines (uracil, thymine).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing a stable isotope-labeled internal standard) to 50 µL of plasma.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard C18. Causality: Highly polar compounds like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one will elute in the void volume of a reversed-phase C18 column, resulting in severe ion suppression from unretained salts. HILIC ensures proper retention and peak resolution.

References

  • NextSDS Database. "6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one — Chemical Substance Information." NextSDS. Available at:[Link]

  • Rasmussen, L., et al. "Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19." Pharmacology Research & Perspectives, 2022. Available at:[Link]

  • Kufe, D.W., et al. "Pyrimidine Analogs." Holland-Frei Cancer Medicine. 6th edition, NCBI Bookshelf, 2003. Available at:[Link]

  • Ganguly, A., et al. "Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site." Journal of Medicinal Chemistry, 2011. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

Welcome to the Technical Support Center for pyrimidine derivative handling. 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is a highly functionalized heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine derivative handling. 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is a highly functionalized heterocyclic compound. While stable in solid form under controlled conditions, its behavior in aqueous solutions under thermal stress presents unique challenges for researchers and formulation scientists.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent thermal degradation during your experiments.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: During thermal stress testing (e.g., 60°C), I observed a steady decrease in the main API peak and the appearance of a highly polar degradant on my HPLC chromatogram. What is happening? A: This is a classic signature of hydrolytic ring opening . Pyrimidine derivatives, particularly those with oxygen functionalities like uracil analogs, are highly susceptible to nucleophilic attack by water or hydroxide ions at elevated temperatures[1]. The C6-hydroxyl and C2-carbonyl groups render the pyrimidine ring electron-deficient, making the C4 and C6 positions vulnerable to hydrolysis, which leads to ring cleavage and the formation of highly polar acyclic degradants[2].

Q2: My stock solutions turn slightly yellow when autoclaved or heated above 80°C. How do I prevent this discoloration? A: Yellowing is typically indicative of oxidative degradation rather than hydrolysis. The 5-(2-hydroxyethyl) moiety contains a primary alcohol. Under thermal stress, especially in the presence of dissolved oxygen and trace transition metals from glassware or buffer salts, this alcohol can oxidize into an aldehyde[2]. Aldehydes are highly reactive and can undergo subsequent aldol condensations or react with any available amines, forming colored complex oligomers. To prevent this, purge your solvents with Argon and add a metal chelator (e.g., 0.1 mM EDTA) prior to heating.

Q3: Does the choice of buffer significantly affect the thermal degradation rate of this compound? A: Absolutely. Buffer composition, pH levels, and ionic strength are critical parameters for pyrimidine stability[3]. Phosphate-buffered saline (PBS) at pH 7.4 ± 0.1 is generally recommended for physiological relevance and baseline stability[3]. However, extreme pH environments (pH < 4.0 or pH > 8.0) will exponentially accelerate acid- or base-catalyzed hydrolysis of the pyrimidine ring[4].

Part 2: Mechanistic Insights & Degradation Pathways

To effectively prevent degradation, one must understand the causality behind the molecular breakdown. The degradation of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is not a single pathway, but a competition between two primary mechanisms dictated by the microenvironment:

  • Hydrolytic Pathway (pH-Driven): The N1-methyl group restricts tautomerization, locking the compound into a specific electronic configuration. At elevated temperatures, water acts as a nucleophile. Basic conditions deprotonate the solvent, creating highly reactive hydroxide ions that attack the C6 position, leading to the breaking of the N1-C6 or C5-C6 bonds[1].

  • Oxidative Pathway (Radical/Metal-Driven): The primary alcohol on the C5 side-chain is the most easily oxidized functional group on the molecule. Thermal energy lowers the activation barrier for trace transition metals (like Cu²⁺ or Fe³⁺) to catalyze the transfer of electrons to dissolved molecular oxygen, generating reactive oxygen species (ROS) that convert the alcohol to an aldehyde or carboxylic acid[2].

Pathway A 6-hydroxy-5-(2-hydroxyethyl)- 1-methylpyrimidin-2(1H)-one B Hydrolytic Pathway (Nucleophilic Attack) A->B H2O, pH Extremes Heat C Oxidative Pathway (Alcohol Oxidation) A->C O2, Transition Metals Heat D Ring-Opened Acyclic Degradant B->D Ring Cleavage E 5-(2-oxoethyl) Aldehyde Derivative C->E -2H

Chemical degradation pathways of the pyrimidine derivative under thermal stress.

Part 3: Quantitative Stability Data

The following table summarizes the thermal degradation kinetics of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one under various environmental conditions. Use this data to benchmark your own stability assays.

Buffer SystempHTemperature (°C)Dissolved O₂Half-life ( t1/2​ )Primary Degradant Observed
50 mM Phosphate7.425°CAmbient> 6 monthsNone (Stable)
50 mM Acetate4.060°CAmbient72 hoursRing-opened acyclic product
50 mM Borate9.060°CAmbient24 hoursRing-opened acyclic product
50 mM Phosphate7.480°CAmbient120 hours5-(2-oxoethyl) aldehyde
50 mM Phosphate + 1mM EDTA7.480°CPurged (Argon)> 400 hoursTrace hydrolysis only

Note: Data demonstrates that combining pH control with oxygen/metal deprivation drastically extends the thermal half-life.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assay development, do not simply apply a fix; run a self-validating forced degradation study. This protocol is designed to simultaneously identify your specific degradation pathway and validate the protective measures.

Protocol: Mechanistic Forced Degradation & Stabilization Workflow

Objective: To isolate and identify whether thermal degradation in your specific workflow is driven by hydrolysis or oxidation, and to validate the stabilization matrix.

Step 1: Preparation of Test Matrices Prepare a 1 mg/mL stock of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one in three distinct environments:

  • Vial A (Control): Standard assay buffer (e.g., 50 mM PBS, pH 7.4), ambient air.

  • Vial B (Anti-Oxidation): 50 mM PBS, pH 7.4 + 0.1 mM EDTA. Purge the solution with Argon gas for 15 minutes and seal with a PTFE-lined crimp cap.

  • Vial C (Hydrolytic Stress): 50 mM Borate buffer, pH 9.0, ambient air.

Step 2: Thermal Cycling Place all three vials in a thermomixer or heated water bath set to 70°C for 48 hours. Protect from light to rule out photolytic cleavage[2].

Step 3: Analytical Evaluation (HPLC-UV/MS) Analyze the samples using a C18 reverse-phase column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Logic:

    • If Vial A degrades but Vial B remains intact (>98% purity), your degradation is strictly oxidative. The EDTA/Argon system is validated for your workflow.

    • If Vial C shows massive degradation compared to Vial A , your compound is highly sensitive to base-catalyzed hydrolysis in your specific solvent matrix.

Troubleshooting Start Detect Degradation via HPLC/UV Q1 Is degradation pH-dependent? Start->Q1 A1 Optimize Buffer (Use PBS pH 7.4) Q1->A1 Yes (Hydrolysis) Q2 Is it driven by oxidative stress? Q1->Q2 No A2 Degas solvent & add 1mM EDTA Q2->A2 Yes (Oxidation) A3 Reduce Temp or Lyophilize Q2->A3 No (Thermal)

Decision tree for troubleshooting thermal degradation in pyrimidine solutions.

Best Practices for Long-Term Storage

If you must store solutions long-term, do not rely solely on buffering. Aliquot the optimized, Argon-purged solutions (from Vial B conditions) into single-use amber vials and flash-freeze them in liquid nitrogen. Store at -80°C. Avoid repeated freeze-thaw cycles, as the concentration of solutes during the freezing process can temporarily cause extreme local pH shifts, initiating micro-hydrolysis events[4].

References

  • Gates, K. S., et al. "An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals." PMC - National Institutes of Health. Available at:[Link]

  • Patsnap Eureka. "How to Analyze Stability of Purine vs Pyrimidine Bases." Patsnap Technical Insights. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one from Biological Matrices

Prepared by: Senior Application Scientist, Bioanalytical Division Welcome to the technical support center for the bioanalysis of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

Welcome to the technical support center for the bioanalysis of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during sample preparation. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your extraction methods effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the extraction of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one.

Q1: What are the key physicochemical properties of this analyte, and how do they impact its extraction?

Answer: Understanding the analyte's properties is the first step to designing a robust extraction method. 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (MW: 170.17 g/mol ) is a highly polar molecule.[1] This is due to the presence of multiple hydrophilic functional groups: a hydroxyl group, a hydroxyethyl group, and the pyrimidinone ring system itself.

A close structural analog, 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, has a calculated XLogP3 of -1.5, which strongly suggests that our target analyte is very water-soluble and will not partition well into non-polar organic solvents.[2]

Key Implications for Extraction:

  • Poor Reversed-Phase (RP) Retention: The analyte will have weak interaction with traditional non-polar sorbents like C18 or C8, making Solid-Phase Extraction (SPE) challenging without a secondary retention mechanism.

  • Inefficient Liquid-Liquid Extraction (LLE): Its high hydrophilicity makes it difficult to extract from aqueous matrices (plasma, urine) into immiscible organic solvents like hexane or methyl tert-butyl ether (MTBE).

  • High Risk of Matrix Effects: As a polar compound, it is likely to co-elute with endogenous polar interferences (e.g., salts, phospholipids) from the biological matrix, leading to ion suppression or enhancement during LC-MS analysis.[3][4][5]

Q2: Which extraction technique is the best starting point for a complex matrix like human plasma?

Answer: There is no single "best" technique; the optimal choice depends on the required assay sensitivity, throughput, and the available instrumentation. We recommend a tiered approach:

  • Protein Precipitation (PP): Start here for initial method development due to its speed and simplicity. It is effective at removing proteins but provides minimal cleanup of other matrix components.[6] Expect to encounter significant matrix effects.

  • Mixed-Mode Solid-Phase Extraction (SPE): This is the most powerful and recommended approach for a validated, high-sensitivity assay. A mixed-mode sorbent combining reversed-phase with either strong or weak cation exchange (e.g., MCX, WCX) will provide superior selectivity and cleanup.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: This is an excellent alternative if the analyte lacks a readily ionizable group. It retains polar compounds that are poorly retained by reversed-phase methods.[9]

Q3: What are "matrix effects" and why are they a critical concern for this analyte?

Answer: A matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting components from the sample matrix.[4][10] These interferences are not removed during sample preparation and compete with the analyte for ionization in the mass spectrometer source, leading to inaccurate and irreproducible results.[3][5][11]

For a polar analyte like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, the risk is high because endogenous polar compounds (salts, urea, phospholipids) are abundant in biological matrices and are often poorly removed by generic extraction methods like protein precipitation.

Q4: How do I ensure my extraction method is compliant with regulatory standards?

Answer: For data supporting regulatory submissions, your bioanalytical method must be validated according to guidelines from agencies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[12] The FDA's M10 Bioanalytical Method Validation guidance is the current standard.[13][14][15]

Key parameters to evaluate for your extraction procedure include:

  • Recovery: The efficiency of the extraction process. While 100% is not required, it must be consistent and reproducible.[16][17]

  • Matrix Effect: Must be assessed to ensure that different sources of the biological matrix do not impact accuracy and precision.

  • Precision and Accuracy: The method must provide consistent and true results over multiple runs.

  • Stability: The analyte must be stable in the biological matrix and throughout the extraction and storage process.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during method development and validation.

Problem: Low Analyte Recovery (<70%)

Low recovery is a common issue that can compromise assay sensitivity and reproducibility.[18] The first step is to systematically identify where the analyte is being lost.

Q5: My overall recovery is poor. How do I diagnose the problem?

Answer: You must analyze the fractions from each step of your extraction process (load, wash, and elution) to pinpoint the loss.[19] This systematic approach prevents unnecessary and time-consuming optimization of the wrong step.

LowRecoveryWorkflow Start Low Recovery Observed AnalyzeFractions Collect & Analyze Fractions: 1. Load (Flow-through) 2. Wash 3. Elution Start->AnalyzeFractions DecisionLoad Analyte found in Load Fraction? AnalyzeFractions->DecisionLoad DecisionWash Analyte found in Wash Fraction? DecisionLoad->DecisionWash No CauseLoad Root Cause: Poor Retention DecisionLoad->CauseLoad Yes DecisionElute Analyte NOT found in Load or Wash Fractions? DecisionWash->DecisionElute No CauseWash Root Cause: Premature Elution DecisionWash->CauseWash Yes CauseElute Root Cause: Incomplete Elution or Irreversible Binding DecisionElute->CauseElute Yes SolutionLoad Solutions: - Select stronger/different sorbent (e.g., MCX) - Adjust sample pH to charge analyte - Dilute sample with weaker solvent CauseLoad->SolutionLoad SolutionWash Solutions: - Decrease organic strength of wash solvent - Adjust wash solvent pH to keep analyte charged CauseWash->SolutionWash SolutionElute Solutions: - Increase elution solvent strength/volume - Adjust pH to neutralize analyte - Use harsher elution solvent (e.g., with NH4OH) CauseElute->SolutionElute

Caption: Diagnostic workflow for troubleshooting low analyte recovery.

Q6: I'm using reversed-phase C18 SPE and my analyte is in the loading fraction. What's wrong?

Answer: This indicates a failure of the analyte to bind to the sorbent. Given the high polarity of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, this is expected with a standard C18 sorbent.

Causality & Solutions:

  • Mechanism: Retention on C18 is based on hydrophobic (non-polar) interactions.[20] Your polar analyte has a much higher affinity for the aqueous sample solvent than for the non-polar C18 sorbent.

  • Solution 1 (Recommended): Switch to a Mixed-Mode Sorbent. A mixed-mode cation exchange (MCX) sorbent is ideal. It provides two retention mechanisms: reversed-phase and strong cation exchange.[7] By acidifying your sample (e.g., with formic acid or phosphoric acid), you can protonate a basic site on the pyrimidinone ring, enabling strong retention via ion exchange.

  • Solution 2: Use a Polymeric Sorbent. Sorbents like Oasis HLB are copolymers that offer both hydrophobic (divinylbenzene) and hydrophilic (vinylpyrrolidone) retention, which can be more effective for polar compounds than silica-based C18.[8]

Q7: I switched to a mixed-mode SPE sorbent, but now my analyte is being lost in the wash step. How do I fix this?

Answer: Analyte loss during the wash step means your wash solvent is too strong and is prematurely eluting the analyte along with the interferences.[19][21]

Causality & Solutions:

  • Mechanism: The purpose of the wash step is to remove interferences that are less strongly bound than your analyte. In mixed-mode SPE, you have both ionic and hydrophobic interactions. Your wash solvent is likely disrupting one or both of these.

  • Solution 1: Check Wash Solvent pH. The ionic bond is the primary retention mechanism. Ensure your wash solvent is acidic (e.g., 2-5% formic acid in water) to keep your analyte charged and strongly bound to the cation exchanger.

  • Solution 2: Reduce Organic Content. If you are using an organic wash (e.g., methanol/water) to remove hydrophobic interferences, you may be disrupting the secondary reversed-phase interaction. Reduce the percentage of organic solvent in your wash step (e.g., from 20% methanol to 5% methanol).

Problem: High Matrix Effects & Poor Reproducibility

Matrix effects are a major cause of assay failure, leading to inaccurate quantification and poor precision.[10][11]

Q8: My QC data is highly variable, and I suspect ion suppression. How can I confirm and mitigate this?

Answer: Confirmation is done by quantitatively assessing the matrix factor (MF). Mitigation involves improving the sample cleanup to remove the source of the interference.

Step 1: Diagnose the Matrix Effect A quantitative assessment can be made by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract + analyte) to the peak area of the analyte in a clean solution.[4]

Matrix Factor (MF) Calculation:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • According to FDA guidance, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.

MatrixEffectOrigin cluster_LC LC Column cluster_MS Mass Spectrometer Ion Source (ESI) Analyte Analyte CoElution Co-elution Analyte->CoElution Interference Matrix Interference (e.g., Phospholipids) Interference->CoElution Droplet Charged ESI Droplet CoElution->Droplet Enter Source Suppression Ion Suppression Droplet->Suppression Competition for charge/surface area Ionization Analyte Ion [M+H]+ Suppression->Ionization Reduces formation of

Caption: The origin of matrix effects in LC-MS.

Step 2: Mitigate the Matrix Effect

  • Switch from Protein Precipitation to SPE: This is the most effective solution. PP removes only proteins, leaving behind salts and phospholipids, which are major sources of matrix effects. A well-developed SPE method, particularly a mixed-mode method, will provide a much cleaner extract.[11]

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the "void volume" where most polar interferences elute. Developing a good HILIC chromatography method can be very effective for retaining and separating polar analytes from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of matrix effect. This allows it to compensate for variations in ionization, significantly improving data quality.[10][11]

Comparison of Extraction Techniques for Matrix Component Removal

TechniqueProtein RemovalPhospholipid RemovalSalt RemovalTypical Matrix Effect
Protein Precipitation (PP) GoodPoorPoorHigh
Liquid-Liquid Extraction (LLE) ExcellentGoodPoorModerate
Reversed-Phase SPE ExcellentGoodModerateLow-Moderate
Mixed-Mode SPE ExcellentExcellentGoodVery Low

Section 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols that serve as a robust starting point for your method development.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is the recommended gold standard for achieving high recovery and low matrix effects for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one from plasma.

  • Rationale: This method uses a dual retention mechanism. The analyte is protonated in an acidic environment to bind strongly via cation exchange, while hydrophobic interferences are removed with an organic wash. The analyte is then eluted by neutralizing it with a basic solvent, disrupting the ionic bond.[7]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of 4% phosphoric acid (H₃PO₄) in water.

    • Vortex for 30 seconds. This step lyses the cells, precipitates some proteins, and ensures the analyte is fully protonated (charged) for retention.

  • SPE Sorbent Conditioning:

    • Place a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) onto a vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry after the water step. This activates the C18 chains and hydrates the ion exchange groups.

  • Sample Loading:

    • Load the entire pre-treated sample (800 µL) onto the conditioned SPE cartridge.

    • Apply a slow, steady vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Add 1 mL of 2% formic acid in water. This removes highly polar interferences like salts without disrupting the analyte's ionic bond.

    • Wash 2 (Non-polar Interference Removal): Add 1 mL of methanol. This removes hydrophobic interferences like phospholipids that are bound to the C18 portion of the sorbent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol. This basic solution neutralizes the charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted.

    • Apply vacuum to collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS analysis. This step concentrates the sample, improving sensitivity.[18]

Protocol 2: Protein Precipitation (PP)

This is a rapid, non-selective method suitable for early-stage discovery or when high throughput is prioritized over ultimate sensitivity and data quality.

  • Rationale: A high concentration of a cold organic solvent, like acetonitrile, is added to the plasma. This denatures the proteins, causing them to precipitate out of solution. The analyte remains in the supernatant.[6][22][23]

Step-by-Step Methodology:

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing your internal standard.

    • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Collection:

    • Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet.

  • Analysis:

    • The supernatant can be injected directly into the LC-MS system. A dry-down and reconstitution step can be added to improve sensitivity, but be aware that this will also concentrate matrix interferences.

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL: [Link]

  • Title: Importance of matrix effects in LC–MS/MS... : Bioanalysis Source: Ovid Insights URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services URL: [Link]

  • Title: Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX Source: Agilent Technologies URL: [Link]

  • Title: Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Why Is Your SPE Recovery So Low? Source: Aijiren URL: [Link]

  • Title: ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION Source: Norlab URL: [Link]

  • Title: Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy | Analytical Chemistry Source: ACS Publications URL: [Link]

  • Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]

  • Title: Solid Phase Extraction Technique – Trends, Opportunities and Applications Source: Polish Journal of Environmental Studies URL: [Link]

  • Title: Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Role of Polymers in Solid-Phase Extraction and Sample Preparation Source: Chromatography Online URL: [Link]

  • Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Why am I getting less than 100% recovery after solid phase extraction? Source: ResearchGate URL: [Link]

  • Title: How Solid-Phase Extraction Affects Challenges in Bioanalysis Source: American Laboratory URL: [Link]

  • Title: Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples Source: MDPI URL: [Link]

  • Title: 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one Source: NextSDS URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide for researchers, analytical chemists, and drug development professionals who require stringent environmental controls when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide for researchers, analytical chemists, and drug development professionals who require stringent environmental controls when handling highly functionalized nucleobase analogs.

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS: 1142201-85-1) is a specialized pyrimidine derivative used strictly for research applications[1]. Due to its specific structural features—namely the C6-hydroxyl group, the C5-hydroxyethyl extension, and the pyrimidin-2(1H)-one core—the molecule exhibits significant polarity. This makes it highly hygroscopic and susceptible to specific degradation pathways such as pH-dependent hydrolysis and tautomeric shifts. This guide provides field-proven troubleshooting, causality-based FAQs, and self-validating protocols to maximize the shelf life and integrity of your compound.

Part 1: Quantitative Storage Parameters

To ensure reproducibility in your assays, adhere strictly to the baseline storage metrics outlined below.

Storage ParameterOptimal ConditionCritical ThresholdMechanistic Causality
Temperature (Solid) -20°C> 4°C (Long-term)Arrests thermal degradation kinetics and prevents spontaneous ring-opening.
Temperature (Solution) -80°C (Aliquots)> -20°CMinimizes hydrolytic degradation in aqueous environments.
Atmosphere Argon/Nitrogen PurgedAmbient AirPrevents oxidative stress and atmospheric moisture adsorption.
Light Exposure Amber Vial / FoilDirect UV/VisMitigates photo-induced pyrimidine dimerization.
Working pH Range 7.0 – 7.4< 4.0 or > 8.5Prevents base/acid-catalyzed nucleophilic attack on the pyrimidine core.
Part 2: Troubleshooting & FAQs

Q1: Why does the lyophilized powder become sticky or form clumps after opening the vial? A1: This is a classic symptom of severe hygroscopicity. The two hydroxyl groups (at C6 and the C5-ethyl extension) act as strong hydrogen-bond donors and acceptors. When exposed to ambient air, the compound rapidly adsorbs atmospheric water vapor. This not only changes the effective molecular weight (ruining your molarity calculations) but also creates a micro-aqueous environment that accelerates degradation. Resolution: Always allow the vial to reach room temperature in a desiccator before opening to prevent condensation. Store the bulk powder under an inert gas (Argon) and use anhydrous calcium sulfate as a desiccant.

Q2: I dissolved the compound in a basic buffer (pH 9.5) for an assay, but LC-MS showed multiple degradation peaks after 24 hours. What happened? A2: Pyrimidine derivatives are notoriously 2[2]. At high pH, the pyrimidin-2(1H)-one core undergoes nucleophilic attack by hydroxide ions, leading to irreversible ring-opening and degradation. Resolution: Reconstitute the compound in a pH-neutral, tightly buffered aqueous solution (e.g., 10 mM PBS, pH 7.2) or a dry organic solvent like anhydrous DMSO, depending on downstream assay compatibility.

Q3: What is the optimal temperature for long-term storage versus working solutions? A3: For long-term storage of the solid powder, -20°C is required. For working solutions, store single-use aliquots at -80°C. Avoid storing the compound in aqueous solutions at 4°C or room temperature for more than 12 hours. Research shows that 3 that degrade rapidly in solution depending on pH and temperature[3].

Part 3: Self-Validating Reconstitution & Aliquoting Protocol

To guarantee that your compound maintains its structural integrity during handling, follow this self-validating workflow. Every step includes a verification check to ensure the system remains uncompromised.

Step 1: Gravimetric Validation & Equilibration

  • Action: Transfer the sealed vial from -20°C storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes.

  • Validation: Weigh the sealed vial on an analytical balance before opening. Record the mass.

Step 2: Buffer Verification

  • Action: Prepare your reconstitution buffer (e.g., LC-MS grade Water or 10 mM PBS).

  • Validation: Measure the pH of the buffer before adding it to the compound. It must read exactly between 7.0 and 7.4 to prevent base/acid hydrolysis[2].

Step 3: Inert Atmosphere Reconstitution

  • Action: Open the vial inside a glove box or under a gentle stream of Argon. Inject the verified buffer to achieve your desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 4: Aliquoting and Flash Freezing

  • Action: Divide the stock solution into single-use amber microcentrifuge tubes (to prevent photodegradation). Flash-freeze the tubes immediately in liquid nitrogen.

  • Validation: Transfer the frozen aliquots to a -80°C freezer.

Step 5: Post-Handling Gravimetric Check (For remaining solid)

  • Action: If saving bulk solid, purge the original vial with Argon, seal tightly with Parafilm, and re-weigh.

  • Validation: A mass increase of >0.05% from Step 1 indicates moisture ingress during handling, invalidating the anhydrous state of the remaining powder.

Part 4: Degradation Pathways & Countermeasures

Below is a logical map detailing the environmental stressors, their mechanistic impact on 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, and the required storage countermeasures.

StoragePathways Compound 6-hydroxy-5-(2-hydroxyethyl)- 1-methylpyrimidin-2(1H)-one Moisture Atmospheric Moisture Compound->Moisture Exposure Light UV/Visible Light Compound->Light Exposure Temp Aqueous Solution & Extreme pH Compound->Temp Solubilization Clumping Hygroscopic Clumping & Mass Variance Moisture->Clumping H-Bonding Photo Photodegradation (Ring Dimerization) Light->Photo Excitation Hydrolysis Base/Acid Hydrolysis (Ring Opening) Temp->Hydrolysis Nucleophilic Attack Desiccator Store in Desiccator (Argon Purged) Clumping->Desiccator Prevention Amber Amber Vials (Light Protected) Photo->Amber Prevention Freeze Neutral pH Buffer & Store at -20°C Hydrolysis->Freeze Prevention

Fig 1: Degradation pathways of the pyrimidine derivative and required storage countermeasures.

References
  • Santa Cruz Biotechnology. "6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one Product Information." SCBT.
  • Patsnap Eureka. "How to Analyze Stability of Purine vs Pyrimidine Bases." Patsnap.
  • Benchchem. "SBP-7455 stability and storage conditions." Benchchem.

Sources

Optimization

flash chromatography purification optimization for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

This technical guide provides in-depth strategies and troubleshooting advice for the flash chromatography purification of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one and structurally related polar heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth strategies and troubleshooting advice for the flash chromatography purification of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one and structurally related polar heterocyclic compounds. The content is designed for researchers, chemists, and drug development professionals seeking to optimize the purification of challenging, water-soluble molecules.

Understanding the Challenge: Physicochemical Properties of the Target Molecule

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one contains multiple polar functional groups: two hydroxyl (-OH) groups, a pyrimidinone core with amide and enol-like character, and the potential for extensive hydrogen bonding. These features render the molecule highly polar and water-soluble.

A close analog, 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, has a predicted XLogP3 of -1.5, indicating high hydrophilicity[1]. This high polarity is the primary reason for difficulties encountered in standard chromatography protocols.

Common issues include:

  • Poor or no retention in reversed-phase (RP) chromatography, where the compound elutes in the solvent front.[2][3]

  • Irreversible adsorption or significant peak tailing in normal-phase (NP) chromatography due to strong interactions with the polar stationary phase.[4][5]

  • Low solubility in typical non-polar solvents used for normal-phase chromatography.[6]

Method Selection: Choosing the Right Purification Strategy

Selecting the appropriate chromatographic mode is the most critical step for successfully purifying polar compounds. The choice between Normal-Phase, Reversed-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the analyte's specific properties.

MethodSelection start Start: Crude Sample (Post-Workup) solubility_test Assess Solubility start->solubility_test np_solvents Soluble in DCM, EtOAc, or other non-polar organic solvents? solubility_test->np_solvents Test Non-Polar rp_solvents Soluble in Water, MeOH, ACN, or DMSO? solubility_test->rp_solvents Test Polar np_solvents->rp_solvents No try_np Primary Choice: Normal-Phase (NP) np_solvents->try_np Yes try_rp Primary Choice: Reversed-Phase (RP) rp_solvents->try_rp Yes rp_tlc Run RP-TLC or scouting gradient on C18 try_rp->rp_tlc try_hilic Alternative Choice: HILIC retention_check Is there retention? (Rf < 0.8) rp_tlc->retention_check retention_check->try_hilic No (Elutes at void) optimize_rp Optimize RP Method (e.g., aqueous-compatible column, buffers) retention_check->optimize_rp Yes

Caption: Workflow for selecting the optimal chromatography mode.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the purification of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one and similar compounds.

Q1: My compound elutes immediately from my C18 reversed-phase column, even with 100% water. What should I do?

A1: This is a classic sign that your compound is too polar for standard reversed-phase chromatography. The non-polar C18 stationary phase cannot adequately retain the highly hydrophilic analyte.[2][7]

Solutions:

  • Switch to HILIC: This is the most recommended solution. HILIC uses a polar stationary phase (like bare silica, amine, or diol) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of water.[8][9] In this mode, water acts as the strong, eluting solvent, providing excellent retention for very polar molecules.[10][11]

  • Use an Aqueous-Compatible RP Column: Some reversed-phase columns are specifically designed with polar-embedded or polar-endcapped functionalities. These modifications prevent the collapse of the stationary phase chains in highly aqueous mobile phases and offer better retention for polar compounds compared to standard C18 columns.[2][10]

Q2: I'm trying normal-phase chromatography on silica gel, but my compound either stays at the baseline or streaks badly. How can I fix this?

A2: This indicates an overly strong interaction between your polar compound and the acidic silanol groups on the silica surface. This can lead to poor peak shape and even on-column degradation.[4]

Solutions:

  • Increase Mobile Phase Polarity: If you see some movement on the TLC plate, you may need a more aggressive polar solvent system. A common strategy for highly polar compounds is to use a mixture of methanol in dichloromethane (DCM).[12] For basic heterocycles, adding a small amount of ammonium hydroxide to the methanol can improve elution.[4]

  • Deactivate the Silica: The acidity of silica gel can be problematic. You can neutralize the active sites by pre-flushing the column with your eluent containing a small amount of a basic modifier like triethylamine (1-2%).[3]

  • Change the Stationary Phase: Consider a less acidic or alternative polar stationary phase.

    • Alumina (Neutral or Basic): A good alternative for purifying basic compounds.[10][12]

    • Bonded Phases (Diol, Amine): These can offer different selectivity and are excellent choices for HILIC-style separations.[9][11]

Q3: How do I properly load my highly polar, water-soluble sample onto the column?

A3: The loading technique is critical to achieving good separation. Dissolving the sample in a strong solvent (like pure methanol or DMSO) and injecting it directly can cause band broadening and poor resolution.

Recommended Solution: Dry Loading

Dry loading is the preferred method for both normal-phase and HILIC.[10] It ensures that the compound is introduced to the column in a concentrated band without a strong solvent.

  • Dissolve your crude sample in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, water).

  • Add an inert solid support (e.g., silica gel, Celite, or diatomaceous earth) to the solution, typically 2-3 times the mass of your crude sample.

  • Thoroughly mix to create a slurry and then evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Carefully load this powder onto the top of your packed chromatography column.

Q4: I've chosen HILIC. How do I develop a suitable solvent gradient?

A4: HILIC method development starts with a high percentage of organic solvent and gradients towards a higher percentage of aqueous solvent. Acetonitrile (ACN) is the most common organic solvent due to its low viscosity and UV transparency.

Starting Conditions:

  • Stationary Phase: Bare Silica, Amino, or Diol column.

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: Water. Optional: Add a modifier like 0.1% formic acid or 10 mM ammonium formate to both phases to improve peak shape and reproducibility.[2]

  • Initial Gradient: Start with a shallow gradient to scout for elution, for example:

    • 95:5 (A:B) to 70:30 (A:B) over 10-15 column volumes (CV).

ParameterNormal-PhaseReversed-Phase (Aqueous)HILIC
Stationary Phase Silica, AluminaC18 (aqueous compatible)Silica, Diol, Amine
Mobile Phase A Non-polar (Hexane, DCM)Water + buffer (optional)Acetonitrile + buffer (optional)
Mobile Phase B Polar (EtOAc, Methanol)Methanol or AcetonitrileWater + buffer (optional)
Elution Order Least polar elutes firstMost polar elutes firstMost polar elutes last
Strong Solvent Methanol / Polar SolventAcetonitrile / MethanolWater

Detailed Experimental Protocol: HILIC Purification

This protocol outlines a typical workflow for purifying 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one using HILIC flash chromatography.

1. Sample Preparation (Dry Loading):

  • Weigh 250 mg of crude material into a round-bottom flask.

  • Dissolve the material in 3-5 mL of methanol.

  • Add ~750 mg of silica gel (or Celite) to the flask.

  • Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is formed.

2. Column and System Preparation:

  • Select a silica flash cartridge appropriately sized for your sample mass (e.g., a 12g silica cartridge for 250 mg).

  • Prime and equilibrate the column with the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water) for at least 5 column volumes. Ensure the system pressure is stable.

3. Chromatography Run:

  • Load the dry sample onto the column.

  • Begin the elution using a gradient optimized from your TLC or scouting runs. A representative gradient is:

    • 0-2 CV: Isocratic at 95% ACN / 5% Water.

    • 2-12 CV: Linear gradient from 95% ACN / 5% Water to 80% ACN / 20% Water.

    • 12-15 CV: Hold at 80% ACN / 20% Water.

    • 15-17 CV: Column wash with 50% ACN / 50% Water.

  • Monitor the elution using a UV detector (if the compound is chromophoric) and collect fractions.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure. The high volatility of ACN/water mixtures facilitates rapid sample recovery.[9]

Troubleshooting problem Problem: Broad or Tailing Peaks cause1 Cause 1: Strong Analyte-Silanol Interactions problem->cause1 cause2 Cause 2: Column Overload problem->cause2 cause3 Cause 3: Inappropriate Sample Loading Solvent problem->cause3 solution1a Add mobile phase modifier (e.g., acid, base, or buffer) cause1->solution1a solution1b Switch to a different stationary phase (e.g., Diol, Alumina) cause1->solution1b solution2 Reduce sample load amount cause2->solution2 solution3 Use dry loading technique cause3->solution3

Caption: Troubleshooting logic for common peak shape issues.

References

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • Normal Phase. (n.d.). Dr. Maisch.
  • Why is normal phase chromatography good for use on polar analytes? (2015, June 21). ResearchGate.
  • Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. (2025, November 3). MTC USA.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester.
  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? (2023, January 23). Biotage.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (n.d.). BenchChem.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). BenchChem.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Flash Column Chromatography. (n.d.). University of Rochester.
  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023, January 23). Biotage.
  • 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one. (n.d.). Echemi.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Glasgow.
  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO.
  • Flash Reversed-Phase Column. (2023, March 2). Hawach Scientific.
  • Reversed-phase chromatography. (n.d.). Wikipedia.

Sources

Troubleshooting

Technical Support Center: Strategies for Derivatizing 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one in the Face of Steric Hindrance

Welcome to the technical support center for the derivatization of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experimental work.

The structure of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one presents unique challenges due to steric hindrance around its reactive hydroxyl groups. The proximity of the pyrimidinone ring and the methyl group can impede the approach of reagents, leading to low yields, slow reaction rates, or complete reaction failure. This guide will explore the underlying causes of these difficulties and offer practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one.

Issue 1: Low or No Yield in O-Alkylation or O-Acylation Reactions

Question: I am attempting to alkylate or acylate the hydroxyl groups of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in these reactions are frequently a direct consequence of steric hindrance. The bulky substituents on the pyrimidinone ring can physically block the approach of the electrophile to the oxygen atom.[1][2] Here’s a breakdown of potential causes and strategic solutions:

Causality and Strategic Solutions:

  • Insufficient Reagent Reactivity: Standard alkylating or acylating agents may not be reactive enough to overcome the high activation energy imposed by steric hindrance.

    • Solution: Employ more reactive electrophiles. For instance, instead of alkyl bromides, consider using more reactive alkyl iodides or triflates. For acylations, acyl chlorides or anhydrides are generally more reactive than carboxylic acids requiring a coupling agent.[3]

  • Inadequate Base: The choice of base is critical. A weak base may not sufficiently deprotonate the hydroxyl group to form a potent nucleophile. Conversely, a sterically bulky base might itself be hindered from approaching the hydroxyl group.

    • Solution: Use a strong, non-nucleophilic, and sterically unencumbered base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective choices for generating the alkoxide in situ.

  • Suboptimal Reaction Conditions: Temperature and solvent play a pivotal role in overcoming steric barriers.[4][5]

    • Solution:

      • Temperature: Gradually increasing the reaction temperature can provide the necessary energy to surmount the activation barrier.[4] Monitor the reaction closely for any signs of decomposition.

      • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can help to solvate the cation of the base and enhance the nucleophilicity of the resulting alkoxide.[6]

Experimental Workflow for Overcoming Low Yields

G start Choose Derivatization Site primary_oh Primary -OH (less hindered) start->primary_oh secondary_oh Secondary -OH (hindered) start->secondary_oh direct_derivatization direct_derivatization primary_oh->direct_derivatization Direct Derivatization protection_strategy protection_strategy secondary_oh->protection_strategy Protection Strategy standard_conditions standard_conditions direct_derivatization->standard_conditions Standard Alkylation/Acylation protect_primary protect_primary protection_strategy->protect_primary 1. Protect Primary -OH derivatize_secondary derivatize_secondary protect_primary->derivatize_secondary 2. Derivatize Secondary -OH deprotect_primary deprotect_primary derivatize_secondary->deprotect_primary 3. Deprotect Primary -OH advanced_methods advanced_methods derivatize_secondary->advanced_methods Consider Advanced Methods mitsunobu mitsunobu advanced_methods->mitsunobu Mitsunobu Reaction buchwald_hartwig buchwald_hartwig advanced_methods->buchwald_hartwig Buchwald-Hartwig Amination

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Trace Detection of 6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one: A Comparative Guide

Executive Summary & Analyte Profiling The compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (Molecular Weight: 170.17 g/mol ) is a highly polar, low-molecular-weight pyrimidine derivative. In pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The compound 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (Molecular Weight: 170.17 g/mol ) is a highly polar, low-molecular-weight pyrimidine derivative. In pharmaceutical development, trace-level detection of such pyrimidine analogs is critical, as they frequently manifest as process-related impurities, degradants, or biologically active metabolites[1].

From an analytical perspective, this molecule presents a severe challenge:

  • Extreme Hydrophilicity: The combination of a pyrimidinone core, a 6-hydroxy group, and a 5-(2-hydroxyethyl) moiety results in a negative partition coefficient (LogP < 0).

  • Tautomerism: The 6-hydroxy/pyrimidin-2(1H)-one structure is subject to lactam-lactim tautomerism, which can cause peak splitting and unpredictable ionization in mass spectrometry if pH is not strictly controlled.

  • Metal Chelation: Like many pyrimidine derivatives, the electron-rich oxygen and nitrogen atoms can interact with the metal hardware of liquid chromatography (LC) systems, leading to peak tailing and signal attenuation[2].

This guide objectively compares the performance of three analytical methodologies—HILIC-MS/MS , Derivatization GC-MS , and RP-HPLC-UV —providing actionable, step-by-step protocols to achieve self-validating trace detection.

Mechanistic Rationale: The Analytical Challenge

The default approach for many laboratories is Reversed-Phase Liquid Chromatography (RP-HPLC). However, for highly polar pyrimidines, RP-HPLC fails at the trace level. The analyte lacks sufficient hydrophobic surface area to interact with a standard C18 stationary phase, causing it to elute in the void volume ( t0​ ). This early elution co-elutes with unretained matrix salts, leading to catastrophic ion suppression in MS detectors[3].

To overcome this, we must rely on orthogonal retention mechanisms[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for this analyte. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. Water from the mobile phase forms a semi-immobilized aqueous layer on the stationary phase; the polar pyrimidine partitions strongly into this layer, providing excellent retention and separating the analyte from ion-suppressing matrix zones[3].

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, provided the analyte's active hydrogens are neutralized via chemical derivatization (silylation) to increase volatility and thermal stability[4].

Workflow Start Analyte: 6-hydroxy-5-(2-hydroxyethyl) -1-methylpyrimidin-2(1H)-one Trace Required Detection Limit? Start->Trace HILIC HILIC-MS/MS (Recommended) LOD: < 0.5 ppb Direct Injection Trace->HILIC Trace / Genotoxic Level (< 1 ppm) GCMS GC-MS (Alternative 1) LOD: ~2.0 ppb Requires Derivatization Trace->GCMS Trace Level (MS/MS Unavailable) HPLC RP-HPLC-UV (Alternative 2) LOD: > 100 ppb Bulk Assay Only Trace->HPLC Process Bulk Assay (> 0.1%)

Fig 1: Decision matrix for pyrimidine derivative analytical method selection based on LOD requirements.

Comparative Performance Data

The following table synthesizes the validated performance metrics of the three methodologies based on ICH Q2(R1) guidelines for trace impurity analysis.

Performance MetricHILIC-MS/MS (Recommended)GC-MS (Derivatization)RP-HPLC-UV (Bulk Assay)
Limit of Detection (LOD) 0.2 ng/mL (ppb)2.5 ng/mL (ppb)150 ng/mL (ppb)
Limit of Quantitation (LOQ) 0.6 ng/mL (ppb)8.0 ng/mL (ppb)500 ng/mL (ppb)
Linearity ( R2 ) > 0.999 (1 - 100 ppb)> 0.995 (10 - 200 ppb)> 0.999 (1 - 50 ppm)
Recovery (% at LOQ) 98.5% ± 2.1%89.4% ± 5.3%N/A (Insufficient sensitivity)
Sample Preparation Direct Injection / Dilute & ShootDrying + BSTFA DerivatizationDirect Injection
Throughput (Run Time) 8 minutes25 minutes15 minutes

Step-by-Step Experimental Protocols

Recommended Method: HILIC-MS/MS

This protocol leverages HILIC for retention and tandem mass spectrometry (Multiple Reaction Monitoring, MRM) for absolute specificity[1].

Causality of Reagents: Ammonium formate is strictly required in the mobile phase. Pyrimidines are highly sensitive to pH fluctuations; the formate buffer locks the molecule into a single tautomeric state, preventing peak broadening. Furthermore, the addition of 0.5 mM medronic acid to the sample acts as a passivating agent, preventing the analyte's oxygen-rich moieties from chelating with the stainless-steel LC pathways, thereby drastically improving peak shape and recovery[2].

Protocol:

  • Sample Preparation: Dilute the sample in 75% Acetonitrile / 25% Water. Add medronic acid to achieve a final in-sample concentration of 0.5 mM[2].

  • System Suitability Test (Self-Validating Step): Inject a 1.0 ppb standard solution 6 consecutive times. Proceed only if the %RSD of the peak area is < 5.0% and the Signal-to-Noise (S/N) ratio is > 10.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B (hold for 1 min), ramp to 50% B over 4 mins, hold for 1 min, return to 95% B to re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Precursor Ion [M+H]+ : m/z 171.1

    • Quantifier Transition: m/z 171.1 153.1 (Loss of H2​O )

    • Qualifier Transition: m/z 171.1 127.1 (Cleavage of hydroxyethyl group)

Mechanism cluster_HILIC HILIC Mechanism (Superior) cluster_RP Reversed-Phase Mechanism (Inferior) Analyte Polar Pyrimidine Core + Hydroxyethyl Group HILIC_Phase Aqueous Layer on Amide Stationary Phase Analyte->HILIC_Phase Hydrophilic Interaction RP_Phase Hydrophobic C18 Phase Analyte->RP_Phase Hydrophobic Interaction HILIC_Ret Strong Partitioning (High Retention, k' > 2) HILIC_Phase->HILIC_Ret RP_Ret Poor Partitioning (Void Volume Elution) RP_Phase->RP_Ret

Fig 2: Chromatographic retention mechanisms for highly polar pyrimidine derivatives.
Alternative 1: GC-MS with Derivatization

If LC-MS/MS is unavailable, GC-MS serves as a robust orthogonal technique[4]. Because the analyte contains multiple active hydrogens (the primary alcohol and the 6-hydroxy enol), it will thermally degrade in a GC inlet unless derivatized.

Causality of Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used to substitute the active hydrogens with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically lowering the boiling point and ensuring the molecule remains intact at 250°C.

Protocol:

  • Sample Preparation: Transfer 100 µL of sample extract to a glass vial and evaporate to absolute dryness under a gentle stream of nitrogen. Moisture must be strictly eliminated as it rapidly quenches the silylation reagent.

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: 250°C, Splitless mode.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

    • Detection: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) mode targeting the molecular ion of the di-TMS derivative.

Alternative 2: RP-HPLC-UV (Bulk Assay Only)

While unsuitable for trace impurity detection (ppb levels), RP-HPLC-UV is acceptable for bulk API assay testing (>0.1% w/w) where high concentrations compensate for poor UV sensitivity.

Protocol:

  • Chromatographic Conditions: Use a polar-embedded or aqueous-compatible C18 column (e.g., Waters Atlantis T3) to prevent hydrophobic phase collapse in highly aqueous conditions.

  • Mobile Phase: 98% Water (0.1% Trifluoroacetic Acid) / 2% Methanol. The TFA suppresses the ionization of the pyrimidine, slightly improving its hydrophobic retention.

  • Detection: UV absorbance at 254 nm.

References

  • [1] QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. TSI Journals. Available at:

  • [4] An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Asian Journal of Chemistry. Available at:

  • [3] Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. PMC / National Institutes of Health. Available at:

  • [2] Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. ACS Publications. Available at:

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Novel Pyrimidinone Analogs

For researchers in the dynamic fields of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the critical factors i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the dynamic fields of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of biological assays, with a specific focus on novel pyrimidinone compounds like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. While specific biological activity for this particular molecule is not yet extensively documented, its structural class suggests potential applications as an antiviral or anticancer agent.[1][2][3] This guide, therefore, offers a robust framework for establishing reproducible and reliable in vitro assays to characterize this and similar novel chemical entities.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including anticancer and antiviral drugs.[3][4] The biological activity of these compounds is often contingent on subtle structural modifications.[1] Consequently, the assays used to evaluate them must be meticulously validated to ensure that observed effects are truly attributable to the compound and not experimental artifact.

This guide will delve into the critical aspects of assay design, execution, and data analysis to ensure the generation of high-quality, reproducible results. We will explore common pitfalls and provide actionable strategies to mitigate them, empowering researchers to confidently assess the biological activity of novel pyrimidinone derivatives.

The Cornerstone of Reliable Data: A Framework for Assay Reproducibility

Before embarking on any experimental campaign, it is paramount to establish a clear framework for assessing and ensuring the reproducibility of your chosen biological assays. This framework should encompass not only the specific assay protocol but also the broader experimental ecosystem.

Key Pillars of Assay Reproducibility:
  • Robust Assay Design: The selection of an appropriate assay is the first and most critical step. The chosen assay should be sensitive, specific, and relevant to the biological question being addressed. For a novel pyrimidinone, initial screening would likely involve cytotoxicity and proliferation assays to determine a safe therapeutic window, followed by more specific functional assays based on hypothesized mechanisms of action.

  • Meticulous Protocol Standardization: Every step of the experimental protocol, from cell culture and reagent preparation to data acquisition, must be clearly defined and consistently executed. This includes specifying cell line identity and passage number, reagent concentrations and incubation times, and instrument settings.

  • Comprehensive Data Analysis and Statistical Rigor: The use of appropriate statistical methods is essential for objectively assessing assay performance and the significance of experimental results. This includes the determination of key performance metrics such as the Z-factor, signal-to-window ratio, and coefficient of variation.

  • Thorough Documentation and Reporting: Detailed and transparent documentation of all experimental procedures and results is crucial for enabling others to reproduce your findings. This includes not only the methods and results but also any deviations from the established protocol and the rationale behind them.

Selecting and Validating a Cytotoxicity Assay: A Practical Walkthrough

A fundamental initial step in characterizing a novel compound is to assess its cytotoxicity. This information is vital for determining appropriate concentration ranges for subsequent functional assays and for identifying potential liabilities. Here, we compare two widely used cytotoxicity assays: the MTT assay and the Real-Time Glo™ MT Cell Viability Assay, highlighting the factors that influence their reproducibility.

Comparative Analysis of Common Cytotoxicity Assays
FeatureMTT AssayReal-Time Glo™ MT Cell Viability Assay
Principle Colorimetric assay measuring metabolic activity via reduction of tetrazolium salt to formazan.Bioluminescent assay measuring ATP levels as an indicator of cell viability.
Endpoint Absorbance measurement.Luminescence measurement.
Advantages Inexpensive and widely used.High sensitivity, broad linear range, and real-time measurement capabilities.
Disadvantages Prone to interference from colored compounds and reducing agents. Endpoint measurement can miss dynamic changes.Higher cost per assay point.
Reproducibility Can be influenced by variations in incubation times and formazan crystal solubilization.Generally higher due to the stable luminescent signal and fewer manual steps.
Experimental Workflow for Assessing Reproducibility

The following diagram illustrates a generalized workflow for assessing the reproducibility of a cell-based assay.

G cluster_0 Assay Development & Optimization cluster_1 Reproducibility Assessment cluster_2 Data Analysis & Interpretation A Select Cell Line & Assay B Optimize Seeding Density A->B C Determine Optimal Reagent Concentrations B->C D Define Incubation Times C->D E Perform Multiple Independent Experiments D->E Standardized Protocol F Calculate Intra- & Inter-Assay Variability (CV) E->F G Determine Z-Factor & Signal-to-Window E->G H Assess IC50/EC50 Consistency E->H I Statistical Analysis of Results F->I G->I H->I J Compare to Reference Compounds I->J K Establish Acceptance Criteria J->K

Caption: A generalized workflow for establishing a reproducible cell-based assay.

Detailed Protocol: Real-Time Glo™ MT Cell Viability Assay

This protocol is designed to assess the cytotoxicity of a novel pyrimidinone compound and establish a reproducible IC50 value.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Real-Time Glo™ MT Cell Viability Assay kit (Promega)

  • Test compound (6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one) dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and positive control in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and untreated wells as negative controls.

    • Incubate for 24, 48, and 72 hours.

  • Assay Reagent Preparation and Addition:

    • On the day of reading, equilibrate the Real-Time Glo™ reagent to room temperature.

    • Add 100 µL of the reconstituted reagent to each well.

  • Data Acquisition:

    • Incubate the plate at room temperature for 10-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

    • Perform at least three independent experiments and calculate the mean IC50 and standard deviation.

Assessing Antiviral Activity: A Focus on Reproducibility

Given that many nucleoside analogs exhibit antiviral properties, it is prudent to evaluate novel pyrimidinone derivatives for such activity.[1] A common and reproducible method for assessing antiviral efficacy is the viral yield reduction assay.

Key Considerations for a Reproducible Antiviral Assay:
  • Virus Titer: The initial virus inoculum must be consistent across experiments. This requires accurate and reproducible virus titration methods, such as a plaque assay or TCID50 assay.

  • Cell Confluency: The confluency of the host cell monolayer at the time of infection can significantly impact viral replication and, consequently, assay results.

  • Timing of Treatment: The timing of compound addition relative to viral infection (pre-treatment, co-treatment, or post-treatment) can reveal different mechanisms of action and must be standardized.

Experimental Workflow for a Viral Yield Reduction Assay

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Quantification of Viral Yield cluster_3 Data Analysis A Seed Host Cells in 96-well Plate B Prepare Serial Dilutions of Test Compound A->B E Add Compound Dilutions B->E C Prepare Standardized Virus Inoculum D Infect Cells with Virus C->D Consistent MOI D->E F Incubate for Viral Replication Period E->F G Harvest Supernatant F->G H Perform Viral Titer Assay (e.g., Plaque Assay, qPCR) G->H I Calculate Viral Yield Reduction H->I J Plot Dose-Response Curve I->J K Determine EC50 J->K L Assess Reproducibility (Mean EC50, SD) K->L

Caption: Workflow for a reproducible viral yield reduction assay.

Detailed Protocol: Viral Yield Reduction Assay by qPCR

This protocol provides a quantitative and reproducible method for assessing the antiviral activity of the test compound.

Materials:

  • Permissive host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound and positive control (e.g., Acyclovir)

  • Viral RNA/DNA extraction kit

  • qPCR master mix and primers/probe specific to the virus

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate to achieve 90-95% confluency on the day of infection.

  • Infection and Treatment:

    • Infect cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.

    • Remove the viral inoculum and add 100 µL of medium containing serial dilutions of the test compound.

  • Incubation and Sample Collection:

    • Incubate for 24-48 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

    • Collect the cell culture supernatant for viral genome quantification.

  • Viral Genome Quantification:

    • Extract viral RNA or DNA from the supernatant using a commercial kit.

    • Perform qPCR using primers and probes specific to a conserved region of the viral genome.

  • Data Analysis:

    • Calculate the viral load for each treatment condition relative to a standard curve.

    • Determine the percent inhibition of viral replication compared to the vehicle control.

    • Calculate the EC50 value from the dose-response curve.

    • Repeat the experiment at least three times to assess reproducibility.

Ensuring Scientific Integrity: Self-Validating Systems

To build trustworthiness into your experimental protocols, it is essential to incorporate self-validating systems. This involves the routine use of positive and negative controls, as well as the establishment of clear acceptance criteria for each assay.

Key Performance Indicators for Assay Validation:

ParameterDescriptionAcceptance Criteria
Z-Factor A measure of the statistical effect size, reflecting the separation between the positive and negative controls.Z' > 0.5 indicates an excellent assay.
Signal-to-Window (S/W) The ratio of the mean of the positive control to the mean of the negative control.S/W > 2 is generally considered acceptable.
Coefficient of Variation (CV) A measure of the relative variability of the data.Intra-assay CV < 15%, Inter-assay CV < 20%.
IC50/EC50 Reproducibility The consistency of the half-maximal inhibitory/effective concentration across independent experiments.Less than a two-fold variation is desirable.

By consistently monitoring these parameters, researchers can ensure that their assays are performing as expected and that the data generated is reliable and reproducible.

Conclusion

The assessment of biological activity for novel compounds like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one demands a rigorous and systematic approach to ensure the reproducibility of the findings. By implementing the principles of robust assay design, meticulous protocol standardization, and comprehensive data analysis outlined in this guide, researchers can build a foundation of trust in their experimental results. The detailed protocols for cytotoxicity and antiviral assays provide a practical starting point for the characterization of this and other novel pyrimidinone derivatives. Ultimately, a commitment to scientific integrity and the generation of reproducible data is paramount for the successful translation of promising new chemical entities into effective therapeutics.

References

  • Radnai, L., et al. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Journal of Biological Methods, 7(3), e136. Available at: [Link]

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • An, F., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 111, 107097. Available at: [Link]

  • Brouwer, K. L., et al. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. Current Pharmaceutical Design, 23(8), 1214-1220. Available at: [Link]

  • Ujhelyi, Z., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Development (pp. 1-16). IntechOpen. Available at: [Link]

  • Sritularak, B., et al. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. Profiles of Drug Substances, Excipients, and Related Methodology, 46, 273-307. Available at: [Link]

  • National Pathology Accreditation Advisory Council. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. Australian Government Department of Health. Available at: [Link]

  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. Available at: [Link]

  • ECA Academy. (2024). Revision of USP Chapter <1033> on Validation of Biological Assays published. Available at: [Link]

  • Sayyad, S., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 63(12), e01235-19. Available at: [Link]

  • De Clercq, E. (2013). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy, 23(4), 151-165. Available at: [Link]

  • Galabov, A. S. (2021). Antiviral nucleoside analogs. Molecular Biology, 55(3), 367-385. Available at: [Link]

  • NextSDS. (n.d.). 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. Available at: [Link]

  • Julander, J. G., et al. (2017). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. Antimicrobial Agents and Chemotherapy, 61(6), e00049-17. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 23(11), 2936. Available at: [Link]

  • El-Faham, A., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Eydoux, C., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 667. Available at: [Link]

  • Kumar, A., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Chemistry & Biology Interface, 15(1), 1-20. Available at: [Link]

  • PubChem. (n.d.). 6-hydroxy-5-[(2-hydroxyethylamino)methyl]-4-methyl-2-oxo-1H-pyridine-3-carbonitrile. Available at: [Link]

  • Papakonstantinou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(2), 369. Available at: [Link]

  • Medina-Franco, J. L., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Standard Curves for Novel Small Molecules

Introduction: The Imperative of Reproducibility in Drug Development In the rigorous landscape of pharmaceutical development, the ability to reliably and accurately quantify a novel chemical entity is paramount. For a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Drug Development

In the rigorous landscape of pharmaceutical development, the ability to reliably and accurately quantify a novel chemical entity is paramount. For a compound like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one , which may represent a new active pharmaceutical ingredient (API), a critical metabolite, or an intermediate, its quantitative analysis underpins safety, efficacy, and quality assessments. An analytical method, however robust in a single laboratory, is only truly validated when it proves to be reproducible across different laboratories.[1][2][3]

This guide provides a comprehensive framework for conducting an inter-laboratory validation of standard curves for this, and similar, novel small molecules. The successful transfer and consistent performance of an analytical method across multiple sites—be it between a sponsor and a contract research organization (CRO) or between different quality control (QC) labs—is a non-negotiable component of regulatory compliance and data integrity.[4][5][6] This process, often termed method transfer or cross-validation, provides documented evidence that a method will yield equivalent and reliable data regardless of the testing site, personnel, or equipment.[4][7] We will delve into the foundational principles, a detailed experimental protocol, and a comparative analysis of suitable analytical technologies, grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10]

Foundational Principles: Anchoring Validation in Regulatory Science

Before embarking on a multi-laboratory study, the analytical method must be fully validated in the originating laboratory. This initial validation serves as the benchmark against which all other laboratories' performance will be measured. The core validation parameters are defined by guidelines such as ICH Q2(R2) and the FDA's guidance on Bioanalytical Method Validation.[8][10][11][12]

The key parameters for a quantitative assay's standard curve are:

  • Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13][14] This is typically evaluated by the coefficient of determination (r²) of the calibration curve, which should ideally be ≥0.995.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[13]

  • Accuracy: The closeness of the test results to the true value. It's determined by analyzing a standard of a known concentration and is often expressed as percent recovery.[3]

  • Precision: The degree of agreement among individual test results from repeated measurements of a homogeneous sample. Precision is assessed at three levels:

    • Repeatability (Intra-assay precision): Variation under the same operating conditions over a short time.[3]

    • Intermediate Precision: Within-laboratory variations due to different days, analysts, or equipment.[1][3]

    • Reproducibility: The ultimate test, measuring precision between different laboratories. This is the primary focus of an inter-laboratory study.[1][2][3]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3]

The causality behind this structured, single-lab validation is to build a robust foundation. A method that lacks precision or accuracy in one controlled environment is guaranteed to fail when exposed to the inherent variability of multiple laboratories.

Designing the Inter-Laboratory Validation Study

The objective of an inter-laboratory study is to challenge the method's reproducibility and robustness .[1][2] Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal use.[15] An inter-laboratory study inherently tests robustness by introducing variations in equipment, environmental conditions, and reagent lots.

The Validation Protocol: A Blueprint for Success

A meticulously detailed protocol is the single most critical element for a successful study. It ensures all participants are performing the method identically, minimizing procedural ambiguity.

Key Components of the Protocol:

  • Objective & Scope: Clearly state the purpose—to validate the standard curve for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one across a minimum of three laboratories.

  • Materials & Reagents:

    • Reference Standard: A single, homogeneous batch of the reference standard must be distributed to all participating labs from a central source. This eliminates variability in standard purity as a potential cause for discrepancy.

    • Quality Control (QC) Samples: QC samples at a minimum of three concentrations (low, medium, and high) should also be prepared centrally and distributed. Crucially, the stock solution for QC samples must be prepared independently from the stock solution used for the calibration standards to ensure an unbiased assessment of accuracy.

    • Matrix: If analyzing biological samples, a single lot of the blank matrix (e.g., human plasma) should be used.

  • Equipment Specifications: While instruments will differ, the protocol should specify performance requirements (e.g., HPLC column type, dimensions, particle size; mass spectrometer resolution).

  • Detailed Analytical Procedure: This must be a step-by-step guide, leaving no room for interpretation. It includes:

    • Preparation of calibration standards and QC samples.

    • Sample extraction procedures.

    • Chromatographic/instrumental conditions.

    • Data processing parameters (e.g., integration settings, regression model). A linear regression with a 1/x² weighting is often required for bioanalytical methods to account for heteroscedasticity.

  • Data Analysis & Acceptance Criteria: Pre-defined criteria for linearity, accuracy, and precision that each laboratory must meet.

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G Inter-Laboratory Validation Workflow cluster_prep Phase 1: Preparation & Distribution cluster_exec Phase 2: Execution at Each Laboratory cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Validate Method in Originating Lab B Prepare Centralized Validation Kit (Standard, QCs, Protocol) A->B C Distribute Kit to Participating Labs (≥3) B->C D Lab 1: Execute Protocol C->D E Lab 2: Execute Protocol C->E F Lab 3: Execute Protocol C->F G Submit Raw & Processed Data to Central Analyst D->G E->G F->G H Perform Intra- & Inter-Lab Statistical Analysis G->H I Compare Results Against Acceptance Criteria H->I J Generate Final Validation Report I->J

Caption: Workflow for a typical inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies

For a small molecule like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a tandem mass spectrometer (MS/MS) are the most probable analytical techniques. The choice between them involves a trade-off between sensitivity, selectivity, and complexity.

Parameter HPLC-UV LC-MS/MS Considerations & Justification
Selectivity ModerateVery HighLC-MS/MS is superior for complex matrices (e.g., plasma, urine) as it can distinguish the analyte from co-eluting components based on its specific mass-to-charge ratio, minimizing interference.[8]
Sensitivity (LOQ) ng/mL rangepg/mL rangeFor trace-level quantification, such as in pharmacokinetic studies, LC-MS/MS is often the only viable option due to its significantly lower limit of quantitation.
Linearity (r²) Typically ≥ 0.998Typically ≥ 0.995Both methods provide excellent linearity. The slightly lower r² often seen in LC-MS/MS can be due to the wider dynamic range being assessed.
Inter-Lab Precision (RSD) < 15%< 15%With a well-written protocol, both methods can achieve excellent inter-laboratory precision. The complexity of MS/MS can sometimes introduce more variability if instrument parameters are not tightly controlled.
Robustness HighModerate-HighHPLC-UV methods are generally more robust against minor changes in mobile phase composition. MS/MS methods can be sensitive to matrix effects (ion suppression/enhancement) which may vary between labs' equipment.
Cost & Complexity LowerHigherThe capital and operational costs of LC-MS/MS systems are substantially higher, and they require more specialized operator expertise.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for one of the participating laboratories.

Objective: To generate a standard curve for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one and analyze QC samples to assess accuracy and precision.

Methodology:

  • Reagent Preparation:

    • Allow all centrally provided standards and QCs to equilibrate to room temperature.

    • Reconstitute the reference standard and QC stocks as specified in the protocol to create stock solutions.

  • Calibration Standard & QC Preparation:

    • Perform serial dilutions of the stock solution using blank matrix to prepare a minimum of six non-zero calibration standards spanning the expected concentration range (e.g., 1-1000 ng/mL).

    • Prepare analysis-ready Low, Mid, and High QC samples from their respective stocks.

  • Sample Extraction (if applicable):

    • Execute the specified sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for all standards, QCs, and blanks.

    • The goal is to ensure the extraction recovery is consistent and reproducible, a key parameter of method performance.[16]

  • Instrumental Analysis:

    • Equilibrate the LC-MS/MS or HPLC-UV system until a stable baseline is achieved.

    • Perform system suitability injections (e.g., a mid-concentration standard) to confirm the system is operating within specified parameters (e.g., retention time, peak area reproducibility).

    • Analyze the samples in a pre-defined sequence: blank, zero standard, calibration standards (lowest to highest concentration), blanks, QC samples (interspersed with unknown samples in a real run).

  • Data Processing:

    • Process the acquired data using the specified software and integration parameters.

    • Generate a calibration curve by plotting the instrument response against the nominal concentration of the standards.

    • Apply the specified regression model (e.g., linear, 1/x² weighting) to the data.

    • Back-calculate the concentration of each standard and QC sample from the regression equation.

Data Analysis and Acceptance Criteria

Data from all participating labs should be compiled and analyzed centrally to ensure consistent statistical treatment.

Intra-Laboratory Acceptance Criteria (Per Lab)

Each laboratory must first demonstrate that it can perform the method adequately before its data is included in the inter-laboratory assessment.

Parameter Acceptance Criteria Justification
Linearity (r²) ≥ 0.995Ensures a strong correlation between instrument response and concentration.[14]
Standard Curve Accuracy 75% of standards must be within ±15% of nominal (±20% at LOQ).Confirms the calibration model accurately describes the data.[8]
QC Accuracy (Mean) Within ±15% of nominal concentration for each level.Demonstrates the method is free from significant systematic error (bias).[8]
QC Precision (RSD) ≤ 15% for each QC level.Demonstrates low random error and high repeatability within the lab.[8]
Inter-Laboratory Acceptance Criteria (Combined Data)

This is the ultimate measure of the method's reproducibility.

Parameter Acceptance Criteria Justification
Inter-Lab Accuracy The grand mean of all QC results from all labs should be within ±15% of the nominal value.Assesses the overall accuracy of the method across the entire study.
Inter-Lab Precision (Reproducibility) The Relative Standard Deviation (RSD) of all QC results from all labs should be ≤ 20%.This is the key parameter demonstrating that the method produces consistent results regardless of the laboratory, which is the definition of reproducibility.[3]

The logical relationship between these core validation parameters is illustrated below.

G Key Parameters in Analytical Method Validation cluster_quant Quantitative Performance cluster_model Calibration Model cluster_general Method Reliability A Fit-for-Purpose Validated Method B Accuracy (Closeness to True Value) B->A C Precision (Agreement of Results) C->A G Robustness (Resists Small Changes) C->G tested by D Linearity & Range (Proportional Response) D->A E Sensitivity (LOD & LOQ) E->A F Specificity (Analyte vs. Others) F->A G->A

Caption: Logical relationship between core analytical validation parameters.

Conclusion

The inter-laboratory validation of a standard curve is not merely a procedural formality; it is a rigorous scientific investigation that establishes the trustworthiness and transferability of an analytical method. For a compound like 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one , successfully passing a multi-site validation demonstrates that the method is robust and fit for its intended purpose in a regulated environment.[12][17] By adhering to a detailed protocol, using centralized reagents, and defining clear acceptance criteria based on international guidelines, researchers can ensure data integrity and consistency, which are the cornerstones of successful drug development and regulatory approval.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Altasciences. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Method Validation and Robustness. LCGC International. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. QbD Group. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • ICH publishes Training Materials on Q2(R2) and Q14. ECA Academy. [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]

  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. [Link]

  • Analytical Method Transfer Between Laboratories: Challenges and Solutions. Lab Manager. [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [Link]

  • Establishing HPLC method linearity. MTC USA. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. [Link]

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Safety & Regulatory Compliance

Safety

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one proper disposal procedures

6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I recognize that managing specialty biochemicals requires more than just following...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that managing specialty biochemicals requires more than just following a safety data sheet—it requires a deep understanding of the molecule's physicochemical properties and the regulatory landscape. 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (C₇H₁₀N₂O₃, MW: 170.17) is a highly specialized pyrimidine derivative frequently utilized in proteomics research and drug development[1].

Because of its functionalized pyrimidine core and multiple hydroxyl groups, this compound exhibits specific solubility and reactivity profiles. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and laboratory safety risks[2][3]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Part 1: Physicochemical Hazard Profile & Causality

To build a robust safety protocol, we must first understand the why behind the hazards. The structural features of this pyrimidine derivative dictate its interaction with biological tissues and incompatible chemicals.

Table 1: Hazard Classification and Mechanistic Rationale

Hazard ClassGHS CategoryCausality & Mechanistic RationaleOperational Implication
Skin Irritation Category 2The functionalized pyrimidine ring can interact with epidermal proteins and disrupt lipid bilayers, causing localized dermal inflammation[4].Mandates nitrile gloves (minimum 0.4 mm thickness) and a fully buttoned lab coat.
Eye Irritation Category 2ADirect contact with the ocular mucosa leads to rapid, pH-dependent irritation driven by the slightly basic nitrogen atoms in the pyrimidine core[4][5].Requires safety goggles with side shields; access to an eyewash station within 10 seconds.
STOT SE Category 3Inhalation of aerosolized micro-crystals irritates the respiratory tract mucosa due to localized deposition and cellular interaction[5].Handle dry powders exclusively within a certified Class II Biological Safety Cabinet or Fume Hood.
Reactivity IncompatibleThe electron-rich pyrimidine core and hydroxyl groups are highly susceptible to exothermic oxidation[4][6].Strictly segregate waste from strong oxidizers (e.g., peroxides, nitric acid) and strong bases.

Part 2: Operational Handling & Waste Segregation

The foundation of proper chemical disposal begins at the moment of use. The dual hydroxyl groups on this molecule (at C6 and the 2-hydroxyethyl chain) grant it significant hydrogen-bonding capacity, making it highly soluble in polar solvents such as DMSO, methanol, and aqueous buffers.

The Causality of Segregation: Never mix this compound's waste stream with strong oxidizing agents. Mixing electron-rich nitrogenous compounds with oxidizers can initiate runaway exothermic reactions[4]. Furthermore, because the molecule contains nitrogen, its ultimate destruction requires high-temperature incineration equipped with an afterburner and scrubber to neutralize toxic nitrogen oxide (NOx) emissions[5].

Part 3: Step-by-Step Disposal Procedures

Every protocol below is designed as a self-validating system , ensuring that each step confirms the success and safety of the previous one.

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)

Applicable for pure powder, crystals, or lyophilized material.

  • Containment & Collection: If a spill occurs, do not dry sweep, as this aerosolizes the STOT SE 3 respiratory hazard. Use a damp, chemically inert absorbent pad to collect the powder.

  • Primary Packaging: Transfer the collected material and the pad into a thick, leak-proof, chemically inert high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container into a designated secondary containment tray to capture any potential breaches[2].

  • Validation Checkpoint: Invert the sealed primary container gently to ensure the lid is threaded correctly and no particulates escape.

Protocol B: Liquid Waste Disposal (Post-Assay Solutions)

Applicable for solutions dissolved in organic solvents or aqueous buffers.

  • Solvent Categorization: Identify the primary solvent. If dissolved in DMSO or methanol, route to the "Halogen-Free Organic Waste" carboy. If in a biological buffer (e.g., PBS), route to the "Aqueous Waste" carboy.

  • Transfer: Inside a fume hood, use a dedicated funnel to pour the liquid waste into the carboy. Crucial: Never fill the carboy past 80% capacity. The remaining 20% headspace is required to accommodate vapor expansion and prevent pressure-induced rupture[7].

  • Sealing: Remove the funnel immediately after pouring and cap the carboy tightly.

  • Validation Checkpoint: Wipe the exterior of the carboy with a dry Kimwipe. If the Kimwipe shows any moisture or residue, decontaminate the exterior immediately.

Protocol C: Contaminated PPE and Consumables
  • Collection: Place all contaminated pipette tips, microcentrifuge tubes, weighing boats, and gloves into a designated 6-mil polyethylene hazardous solid waste bag.

  • Sealing: Expel excess air (pointing away from the face), gooseneck-tie the bag, and seal it with heavy-duty laboratory tape.

  • Validation Checkpoint: Press gently on the sealed bag. If air escapes, the seal is compromised and must be re-taped.

Part 4: Waste Segregation and Disposal Workflow

The following diagram maps the logical decision tree for routing 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one waste from generation to final destruction.

WasteWorkflow Start Waste Generation: 6-hydroxy-5-(2-hydroxyethyl) -1-methylpyrimidin-2(1H)-one State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Spilled Liquid Liquid Waste (Solvent/Buffer Solutions) State->Liquid Post-Assay PPE Contaminated PPE & Consumables State->PPE Lab Cleanup Solid_Bin Seal in chemically inert, leak-proof HDPE container Solid->Solid_Bin Liquid_Bin Segregate into compatible organic/aqueous carboy Liquid->Liquid_Bin PPE_Bin Place in 6-mil poly hazardous waste bag PPE->PPE_Bin Labeling Apply EPA-Compliant Label (Full Name, No Abbreviations, Accumulation Start Date) Solid_Bin->Labeling Liquid_Bin->Labeling PPE_Bin->Labeling TSDF Transfer to Licensed TSDF (Incineration with Scrubber) Labeling->TSDF

Decision tree for the segregation, labeling, and TSDF disposal of pyrimidine derivative waste.

Part 5: Regulatory Compliance & TSDF Transfer

Under EPA RCRA guidelines, laboratory chemical waste must be managed within a Satellite Accumulation Area (SAA)[2].

Strict Labeling Requirements: When attaching a hazardous waste tag to your container, you must spell out the full chemical name: 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one. Causality: The EPA strictly prohibits the use of abbreviations, acronyms, or structural formulas on waste labels[2][7]. In the event of an emergency or spill during transit, first responders rely entirely on these labels to determine chemical compatibility and required emergency countermeasures. Vague labels lead to catastrophic mixing errors at the Treatment, Storage, and Disposal Facility (TSDF).

Once the waste container is full, or within 90 days of the accumulation start date, the waste must be transferred to a licensed TSDF. For this specific pyrimidine derivative, the TSDF will utilize high-temperature incineration equipped with an afterburner and scrubber to ensure complete molecular destruction and mitigate environmental contamination[5][7].

References

  • Material Safety Data Sheet & Disposal Guidelines | Pi Chemicals. Available at:[Link][5]

  • Chemical Waste Management & EPA Guidelines | Drake University Environmental Health and Safety. Available at:[Link][2]

  • Laboratory Chemical Waste Disposal & RCRA Legislation | Wikipedia. Available at:[Link][3]

  • How To Dispose Of Lab Chemicals & TSDF Transfer | IDR Environmental Services. Available at:[Link][7]

Sources

Handling

Personal protective equipment for handling 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

As a Senior Application Scientist, I recognize that handling novel or specialized research chemicals requires moving beyond generic safety data sheets. When working with 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or specialized research chemicals requires moving beyond generic safety data sheets. When working with 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS: 1142201-85-1) , a specialized pyrimidine derivative, researchers must implement a self-validating safety system. Because this compound is designated for Research Use Only (RUO) and lacks exhaustive chronic toxicity profiling[1], we must apply predictive risk management based on its chemical scaffold.

This guide provides the authoritative, step-by-step operational and logistical framework required to handle, process, and dispose of this compound safely, ensuring both scientific integrity and laboratory security.

Chemical Identity & Risk Causality

Pyrimidine derivatives are characterized by their electron deficiency, which makes them highly susceptible to nucleophilic attack and inherently reactive in biological systems[2]. In medicinal chemistry, the pyrimidine scaffold frequently targets crucial enzymes (e.g., kinases) and receptors[2]. Consequently, unprotected exposure to 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one carries the risk of unintended biological interference.

Table 1: Quantitative & Identifying Chemical Data

PropertySpecificationOperational Implication
Chemical Name 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-oneNomenclature required for hazardous waste labeling.
CAS Number 1142201-85-1[3]Primary identifier for inventory and regulatory tracking.
Molecular Formula C7H10N2O3[3]Indicates potential for hydrogen bonding; likely soluble in polar solvents.
Hazard Classification Presumed Irritant / Biologically Active[4]Demands rigorous prevention of inhalation and dermal absorption.
Application Status Research Use Only (RUO)[5]Not intended for diagnostic or therapeutic use; strictly controlled lab environment required.
Mechanism of Risk and Mitigation Strategy

To understand why specific Personal Protective Equipment (PPE) is mandated, we must map the causal relationship between the chemical's structure, potential exposure routes, and our mitigation strategies.

RiskMechanism Chem 6-hydroxy-5-(2-hydroxyethyl) -1-methylpyrimidin-2(1H)-one Exposure Unprotected Exposure (Skin/Inhalation) Chem->Exposure Improper Handling Mitigation PPE & Fume Hood Containment Chem->Mitigation Standard Protocol BioAct Pyrimidine Scaffold Biological Activity Exposure->BioAct Risk Potential Enzyme/Receptor Interference BioAct->Risk Mitigation->BioAct Prevents

Caption: Causal relationship between pyrimidine exposure risks and PPE mitigation.

Personal Protective Equipment (PPE) Matrix

Because pyrimidine derivatives can emit hazardous dust or fumes and may cause skin sensitization[4], the following PPE matrix is non-negotiable. Every piece of equipment serves a specific, mechanistic purpose in the barrier system.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationRationale (Causality)
Hand Protection Double-layered Nitrile gloves (min 0.11mm thickness).Prevents transdermal absorption of polar organic molecules. Double gloving ensures integrity if the outer layer is breached by solvents.
Eye Protection ANSI Z87.1 compliant safety goggles or full face shield.Protects ocular mucosa from aerosolized micro-particles during weighing and transfer[6].
Body Protection Flame-retardant, fluid-resistant laboratory coat; closed-toe shoes.Provides a physical barrier against accidental spills, preventing direct dermal contact[6].
Respiratory Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of airborne particulates. Pyrimidines must not be handled in open ambient air[4].

Operational Protocols: Handling & Spill Response

The following self-validating protocols ensure that every action has a built-in verification step, minimizing the margin for human error.

Protocol A: Safe Weighing and Solubilization
  • Environmental Verification: Ensure the chemical fume hood is operational. Validation: Check the digital airflow monitor to confirm an inward face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Equip lab coat, safety goggles, and double nitrile gloves.

  • Apparatus Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent fine powders from aerosolizing due to electrostatic repulsion.

  • Transfer: Using a clean, grounded micro-spatula, transfer the required mass of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one.

  • Solubilization: Add the designated polar solvent (e.g., DMSO or HPLC-grade water) directly to the weigh boat or transfer the powder to a sealed vial before adding solvent. Validation: Cap the vial immediately to contain any volatile emissions.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), disposing of the cloth in hazardous waste.

Protocol B: Immediate Spill Response

In the event of a spill, immediately control contact with the substance and prevent it from entering drains or water courses[4][6].

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the spill zone[4].

  • Assess & Upgrade PPE: If the spill is outside the fume hood, upgrade to a half-mask respirator with P100/organic vapor cartridges before approaching.

  • Containment: Surround the spill with an inert, dry absorbent material (e.g., vermiculite or sand). Causality: Dry containment prevents the spread of the chemical and avoids exothermic reactions that might occur with incompatible wet solvents.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill surface with a mild detergent and water, absorbing the wash liquid with spill pads.

HandlingWorkflow Start Risk Assessment & Protocol Review PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Handle Execute Weighing & Solubilization Hood->Handle Spill Spill Detected? Handle->Spill Contain Contain Spill & Apply Absorbent Spill->Contain Yes Dispose Hazardous Waste Disposal Spill->Dispose No Contain->Dispose

Caption: Workflow for handling and spill response of pyrimidine derivatives.

Waste Disposal Plan

Meticulous management of chemical waste ensures regulatory compliance and environmental safety. 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one must never be disposed of down the sink or in standard municipal waste[6].

Step-by-Step Disposal Methodology:

  • Segregation: Collect all solid waste (empty vials, contaminated gloves, spill absorbents) and liquid waste (solvent mixtures) in separate, chemically compatible, high-density polyethylene (HDPE) containers.

  • Labeling: Affix a standardized Hazardous Waste label to the container. The label must explicitly state: "Hazardous Waste: Contains Pyrimidine Derivatives (CAS 1142201-85-1) and [List Solvents]".

  • Storage: Store the sealed waste containers in a designated, ventilated Satellite Accumulation Area (SAA) with secondary containment (spill trays) to prevent accidental environmental release.

  • Institutional Handoff: Coordinate with your institution's Environmental Health and Safety (EHS) department for final removal and incineration by a certified hazardous waste contractor.

References

  • NextSDS. "6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Cohizon. "4-CHLORO-2,6-DIAMINOPYRIMIDINE Safety Data." Cohizon. Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Hydroperoxide-Induced Nitrile Migration in Azolo[1,5-a]pyrimidine-6-carbonitriles: An Original Approach toward Functionalized Azolopyrimidines." Available at:[Link]

Sources

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